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  • Product: 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid
  • CAS: 827612-81-7

Core Science & Biosynthesis

Foundational

Molecular weight and physicochemical properties of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid

Technical Whitepaper: Physicochemical Profiling & Synthesis of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid Executive Summary This technical guide provides a comprehensive analysis of 1-(phenylcarbamoyl)piperidine-3-c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthesis of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid

Executive Summary

This technical guide provides a comprehensive analysis of 1-(phenylcarbamoyl)piperidine-3-carboxylic acid (CAS: 147636-35-9), a urea derivative of nipecotic acid.[1] As a functionalized piperidine, this compound represents a critical scaffold in medicinal chemistry, particularly in the development of GABA uptake inhibitors and soluble epoxide hydrolase (sEH) inhibitors where the urea pharmacophore plays a pivotal role in target engagement. This document details its molecular properties, synthetic pathways, and rigorous characterization protocols designed for drug discovery applications.[2][3]

Chemical Identity & Structural Analysis

The molecule comprises a piperidine ring substituted at the 3-position with a carboxylic acid and at the 1-position with a phenylcarbamoyl (phenylurea) moiety.[1] This structural arrangement imparts amphiphilic character, balancing the polar carboxylic acid tail with the lipophilic phenyl-urea head group.

Table 1: Chemical Identification & Molecular Descriptors

PropertyDetail
IUPAC Name 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid
Common Name N-Phenylcarbamoyl-nipecotic acid
CAS Number 147636-35-9
Molecular Formula

Molecular Weight 248.28 g/mol
Monoisotopic Mass 248.1161 Da
SMILES O=C(O)C1CN(C(=O)Nc2ccccc2)CCC1
InChI Key UKCJZGIJDOLOQJ-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physicochemical landscape is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[3] The urea linkage significantly increases lipophilicity compared to the parent nipecotic acid, potentially improving membrane permeability while reducing aqueous solubility.

Table 2: Key Physicochemical Properties

ParameterValue (Calc/Exp)Significance
LogP (Predicted) 1.1 – 1.4Indicates moderate lipophilicity; suitable for oral bioavailability optimization.[1]
TPSA ~75 ŲTopological Polar Surface Area; <140 Ų suggests good intestinal absorption.
H-Bond Donors 2 (COOH, NH)Critical for target binding interactions.
H-Bond Acceptors 3 (C=O urea, C=O acid, OH)Facilitates solvation and receptor docking.
Rotatable Bonds 3Low flexibility suggests a relatively rigid core, favorable for binding specificity.
pKa (Acid) ~4.0 (COOH)Exists as an anion at physiological pH (7.4).
Solubility Low (Water), High (DMSO, DMF)Urea moiety limits water solubility; requires organic co-solvents for stock solutions.

Synthetic Methodology

The synthesis of 1-(phenylcarbamoyl)piperidine-3-carboxylic acid is a nucleophilic addition reaction.[1] The secondary amine of nipecotic acid attacks the electrophilic carbon of phenyl isocyanate. This reaction is atom-economical and typically proceeds without the need for complex coupling reagents.[1]

Reaction Mechanism & Workflow

The following diagram illustrates the synthetic pathway and the subsequent purification logic.

SynthesisWorkflow Start Reagents: Nipecotic Acid + Phenyl Isocyanate Reaction Nucleophilic Addition (Solvent: DCM/THF, Base: Et3N) Temp: 0°C to RT Start->Reaction Mix under N2 Quench Acidic Quench (1N HCl) Reaction->Quench Monitor TLC Isolation Precipitation or Extraction (EtOAc) Quench->Isolation pH Adjustment Product Final Product: 1-(Phenylcarbamoyl) piperidine-3-carboxylic acid Isolation->Product Recrystallization

Figure 1: Synthetic workflow for the formation of the target urea derivative.

Detailed Experimental Protocol

Objective: Synthesis of 1-(phenylcarbamoyl)piperidine-3-carboxylic acid on a 5 mmol scale.

  • Preparation:

    • Charge a 50 mL round-bottom flask with Nipecotic acid (0.65 g, 5.0 mmol) and dry Dichloromethane (DCM) (15 mL).

    • Add Triethylamine (TEA) (1.0 mL, 7.5 mmol) to solubilize the amino acid and act as a proton scavenger.

    • Cool the mixture to 0°C using an ice bath.

  • Addition:

    • Dropwise add Phenyl isocyanate (0.60 g, 5.0 mmol) dissolved in 5 mL DCM over 10 minutes.

    • Note: The reaction is exothermic.[4] Maintain temperature <5°C to prevent side reactions (e.g., polymerization).

  • Reaction:

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting amine spot (ninhydrin active) should disappear.[5]

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in 1N NaOH (20 mL) to form the sodium salt of the carboxylic acid.

    • Wash the aqueous layer with Ethyl Acetate (2 x 10 mL) to remove unreacted phenyl isocyanate or urea byproducts.

    • Acidify the aqueous layer carefully with 1N HCl to pH ~3. The product should precipitate as a white solid.

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Analytical Characterization Protocols

To ensure scientific integrity, the synthesized compound must undergo rigorous quality control.

HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Acceptance Criteria: Single peak >95% area integration.

Solubility & LogP Determination (Shake-Flask Method)

For researchers needing experimental hydrophobicity data:

  • Saturate: Dissolve the compound in octanol-saturated water and water-saturated octanol.

  • Equilibrate: Shake for 24 hours at 25°C.

  • Separate: Centrifuge to separate phases.

  • Quantify: Measure concentration in both phases using HPLC-UV.

  • Calculate:

    
    .
    

Biological Context & Applications

While specific biological data for this exact molecule is often proprietary, its structural class suggests specific utility:

  • GABA Uptake Inhibition: Nipecotic acid is a known inhibitor of GAT-1.[1] Derivatization at the nitrogen (N-1) often modulates selectivity toward GAT-2/3 or improves blood-brain barrier (BBB) penetration by masking the secondary amine.[1]

  • Soluble Epoxide Hydrolase (sEH) Inhibition: The 1,3-disubstituted urea pharmacophore is a classic motif for sEH inhibitors. This molecule fits the scaffold requirements (lipophilic group + urea + polar tail), making it a potential candidate for anti-inflammatory research.

BioActivity Compound 1-(Phenylcarbamoyl) piperidine-3-carboxylic acid Target1 GABA Transporter (GAT) Modulation Compound->Target1 Target2 Soluble Epoxide Hydrolase (sEH) Inhibition Compound->Target2 Mech1 Lipophilic urea improves BBB penetration vs. nipecotic acid Target1->Mech1 Mech2 Urea mimics transition state of epoxide hydrolysis Target2->Mech2

Figure 2: Potential biological targets and mechanistic rationale.

References

  • PubChem. (2025).[6] 1-(phenylcarbamoyl)piperidine-3-carboxylic acid (Compound).[1][7] National Library of Medicine. Available at: [Link]

  • Journal of Organic Chemistry. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Available at: [Link]

  • BioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid in Organic Solvents

Introduction: The Imperative of Solubility Profiling In pharmaceutical development, the solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its entire lifecycle, influencing everything fr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Solubility Profiling

In pharmaceutical development, the solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its entire lifecycle, influencing everything from process chemistry and formulation design to bioavailability and therapeutic efficacy.[2][3][4] 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid, a molecule incorporating a phenylurea moiety linked to a piperidine carboxylic acid scaffold, presents a unique combination of functional groups that necessitates a thorough understanding of its behavior in various solvent systems.

This document serves as a technical guide to establishing the solubility profile of this compound. We will first dissect its molecular structure to predict its behavior, then outline the essential solid-state characterization required before any solubility studies commence. Finally, we will provide a detailed, field-proven protocol for equilibrium solubility determination and the analytical quantification necessary for reliable data generation.

Foundational Analysis: Physicochemical & Solid-State Characterization

Before measuring solubility, one must understand the solid form of the material being dissolved.[5] Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit vastly different solubilities.[6][7] Therefore, comprehensive solid-state characterization is a non-negotiable first step to ensure data integrity and reproducibility.[8][9]

Predicted Physicochemical Properties

Based on its structure and data from analogous compounds like piperidine-3-carboxylic acid and its N-substituted derivatives, we can estimate the foundational properties of the target molecule.[10][11][12]

PropertyPredicted Value / CharacteristicRationale & Structural Contribution
Molecular Formula C₁₃H₁₆N₂O₃As per structural analysis.[1]
Molecular Weight 248.28 g/mol As per structural analysis.[1]
Appearance White to off-white crystalline solidTypical for similar organic acid derivatives.[11][13]
Melting Point (°C) ~170 - 190The presence of strong hydrogen bonding networks via the carboxylic acid and urea moieties suggests a relatively high melting point.
pKa (acidic) ~3.5 - 4.5Attributed to the carboxylic acid group.
pKa (basic) ~1.5 - 2.5The piperidine nitrogen's basicity is significantly reduced due to electron withdrawal by the adjacent urea carbonyl group.
Predicted LogP ~1.1The lipophilic phenyl group is balanced by the polar carboxylic acid and urea functionalities.[1]
Essential Solid-State Analytical Techniques

To build a robust and reliable solubility profile, the following techniques are essential for characterizing the starting material.[7][8][14]

  • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form (polymorph) and assessing the degree of crystallinity of the API.[14] A consistent PXRD pattern is required for the starting material and the solid residue post-equilibration to ensure no phase transformation has occurred during the experiment.[5]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, providing insights into the energetic properties of the crystal lattice.[8][14] It can also detect polymorphic transitions or the presence of amorphous content.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, which is crucial for identifying the presence of bound solvents or water (hydrates/solvates) in the crystal structure.[14]

Theoretical Framework: Predicting Solubility Behavior

The solubility of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid is governed by the interplay of its structural features with the properties of the organic solvent. Understanding these interactions is key to selecting an appropriate screening library of solvents and interpreting the subsequent results.

The molecule possesses distinct regions that dictate its interaction potential:

  • Aromatic Phenyl Group: A nonpolar, lipophilic region that will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Urea Linkage (-NH-CO-NH-): A highly polar moiety capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This region promotes solubility in polar, hydrogen-bonding solvents.

  • Piperidine Ring: A saturated heterocyclic ring that contributes to the overall structural scaffold.

  • Carboxylic Acid Group (-COOH): A highly polar group that is a strong hydrogen bond donor and acceptor. Its presence is a primary driver of solubility in polar protic solvents.

G cluster_solute 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid cluster_solvents Organic Solvent Classes main Core Structure phenyl Phenyl Group main->phenyl Lipophilic urea Urea Linkage main->urea H-Bond Donor/Acceptor cooh Carboxylic Acid main->cooh H-Bond Donor/Acceptor (Strongly Polar) nonpolar Nonpolar (e.g., Toluene, Heptane) phenyl->nonpolar Favorable Interaction (van der Waals) protic Polar Protic (e.g., Alcohols, Acetic Acid) urea->protic Favorable Interaction (H-Bonding) aprotic Polar Aprotic (e.g., DMSO, DMF, Acetone) urea->aprotic Favorable Interaction (Dipole-Dipole) cooh->protic Favored Interaction (H-Bonding)

Caption: Predicted interactions of the API's functional groups with solvent classes.

Based on this analysis, the highest solubility is anticipated in polar solvents, particularly those capable of hydrogen bonding, such as alcohols, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). Solubility is expected to be significantly lower in nonpolar solvents like heptane or toluene.

Experimental Protocol: Equilibrium Solubility Determination

The "gold standard" for determining the solubility of a crystalline compound is the Shake-Flask Method .[15] This method measures the thermodynamic equilibrium solubility, which represents the stable, saturated concentration of the API in a solvent at a given temperature.[15]

Proposed Solvents for Screening

A well-chosen set of solvents covering a range of polarities and functionalities is essential for building a comprehensive profile.

ClassSolventRationale
Polar Protic Methanol, Ethanol, IsopropanolHydrogen bond donors/acceptors, common processing solvents.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateDipolar interactions, varying hydrogen bond accepting ability.
Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Highly polar, strong H-bond acceptors, often used for poorly soluble compounds.
Nonpolar Toluene, HeptanePrimarily van der Waals interactions, represent extremes of low polarity.
Other Tetrahydrofuran (THF), Dichloromethane (DCM)Ethereal and chlorinated solvents with intermediate polarity.
Step-by-Step Methodology

The following workflow ensures the generation of accurate and reliable solubility data. Adherence to these steps provides a self-validating system.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

  • Preparation: Add an excess amount of the API (enough to ensure solid remains after equilibration) to a known volume (e.g., 1-2 mL) of the selected solvent in a glass vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (typically 25 °C). Agitate for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but a time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the concentration has reached a plateau.[16]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[5] Centrifugation is an alternative, but filtration is often preferred to minimize the risk of carrying over fine particulates.[5]

  • Solid Residue Analysis: Recover the remaining solid from the vial and allow it to dry. Analyze it using PXRD to confirm that the solid form has not changed during the experiment. This is a critical validation step.

  • Quantification:

    • Method: High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) is the preferred method for its specificity and sensitivity, allowing accurate quantification even in the presence of impurities.[15][17][18]

    • Calibration: Prepare a stock solution of the API in a suitable solvent (like DMSO or acetonitrile) and create a series of calibration standards by diluting it with the HPLC mobile phase. Run the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Sample Analysis: Accurately dilute the filtered supernatant from step 3 with the mobile phase to bring its concentration within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.

    • Calculation: Use the peak area from the sample chromatogram and the calibration curve to determine the concentration in the diluted sample. Back-calculate to find the concentration in the original undiluted supernatant, which represents the equilibrium solubility.

Data Presentation and Interpretation

The results should be compiled into a clear, comprehensive table. Reporting solubility in both mass/volume (mg/mL) and molarity (mol/L) is best practice.

Table 3: Example Solubility Data Summary for 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
Polar Aprotic AcetonitrileExperimental ValueCalculated Value
DMSOExperimental ValueCalculated Value
Nonpolar TolueneExperimental ValueCalculated Value
HeptaneExperimental ValueCalculated Value

This data provides direct guidance for drug development professionals. For example, solvents showing high solubility (>10-20 mg/mL) may be suitable for preparing stock solutions for biological screening or as primary solvents in a crystallization process. Solvents with moderate solubility could be investigated as anti-solvents. Low solubility data is equally important for identifying conditions that may lead to precipitation during processing or storage.

Conclusion

Determining the solubility profile of a novel API like 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid is a systematic process that marries theoretical prediction with rigorous experimental execution. By beginning with a thorough solid-state characterization, employing the robust shake-flask method, and utilizing specific analytical techniques like HPLC, researchers can generate reliable and reproducible data. This information is not merely an academic exercise; it is foundational knowledge that directly supports rational formulation design, process development, and ultimately, the successful progression of a new chemical entity through the development pipeline.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Solid-State Characterization - Zasya Life Sciences. (n.d.). Zasya Life Sciences. Retrieved February 15, 2026, from [Link]

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Thermodynamic modeling of activity coefficient and prediction of solubility. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Predicting solubility curves via a thermodynamic cycle and machine learning. (2025, March 24). OpenReview. Retrieved February 15, 2026, from [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed. Retrieved February 15, 2026, from [Link]

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Journal of Analytical & Bioanalytical Techniques - Solid State Characterization and Pharmaceutical Development - OMICS International. (n.d.). OMICS International. Retrieved February 15, 2026, from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14). Improved Pharma. Retrieved February 15, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. (2026, February 1). International Journal of Pharmaceutical Sciences and Research. Retrieved February 15, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved February 15, 2026, from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved February 15, 2026, from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Solid State Materials Characterisation. (n.d.). Intertek. Retrieved February 15, 2026, from [Link]

  • Solid State Characterization. (n.d.). Auriga Research. Retrieved February 15, 2026, from [Link]

  • Solid-State Characterization in Drug Development and Formulation. (2024, June 11). Research and Reviews. Retrieved February 15, 2026, from [Link]

  • Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services. Retrieved February 15, 2026, from [Link]

  • How to measure solubility for drugs in oils/emulsions? (2023, April 5). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (n.d.). Pharma Times. Retrieved February 15, 2026, from [Link]

  • 1-(phenylcarbamoyl)piperidine-3-carboxylic acid (C13H16N2O3). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China. (n.d.). Bouling Chemical Co., Limited. Retrieved February 15, 2026, from [Link]

  • 1-Benzoyl-3-piperidinecarboxylic acid | CAS#:13850-76-5. (2025, August 27). Chemsrc. Retrieved February 15, 2026, from [Link]

Sources

Foundational

The 1-(Phenylcarbamoyl)piperidine-3-carboxylic Acid Scaffold: A Technical Guide to Synthetic Utility and Pharmacological Applications

Executive Summary 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid (CAS: 827612-81-7) represents a "privileged scaffold" in medicinal chemistry, serving as a critical prototype for urea-based enzyme inhibitors. While ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Phenylcarbamoyl)piperidine-3-carboxylic acid (CAS: 827612-81-7) represents a "privileged scaffold" in medicinal chemistry, serving as a critical prototype for urea-based enzyme inhibitors. While often utilized as a synthetic intermediate, its structural core—combining a lipophilic phenylurea moiety with a polar nipecotic acid backbone—confers specific biological activities, most notably in the inhibition of Soluble Epoxide Hydrolase (sEH) and the modulation of platelet aggregation .

This guide dissects the molecule’s utility in drug development, moving beyond simple characterization to provide actionable protocols for its synthesis, biological assaying, and mechanistic application in inflammation and cardiovascular research.

Chemical Architecture & Pharmacophore Analysis

To understand the utility of this molecule, one must deconstruct its pharmacophore. It is not merely a random assembly but a targeted inhibitor design.

Structural ComponentChemical FunctionBiological Interaction (Target: sEH)
Phenyl Group Lipophilic AnchorOccupies the hydrophobic pocket of the enzyme active site, providing binding affinity via

-stacking or Van der Waals forces.
Urea Linker (-NH-CO-N-)Hydrogen Bond Donor/AcceptorThe Warhead. The carbonyl oxygen accepts H-bonds from Tyrosine residues (Tyr383/Tyr466), while the NH protons donate H-bonds to Aspartate (Asp333).
Piperidine Ring Rigid SpacerRestricts conformational freedom, orienting the acid tail away from the urea group to minimize steric clash within the channel.
Carboxylic Acid (C3)Polar/Solubilizing TailImproves aqueous solubility and can interact with polar residues at the enzyme tunnel entrance or serve as a handle for further derivatization (e.g., esterification).

Primary Application: Soluble Epoxide Hydrolase (sEH) Inhibition

The most authoritative application of 1-(phenylcarbamoyl)piperidine-3-carboxylic acid lies in the metabolic regulation of arachidonic acid.

Mechanism of Action

sEH hydrolyzes Epoxyeicosatrienoic acids (EETs)—potent anti-inflammatory and vasodilatory lipid mediators—into biologically inactive diols (DHETs). By inhibiting sEH, this molecule stabilizes EET levels.[1][2]

  • Binding Mode: The central urea pharmacophore mimics the transition state of the epoxide ring opening. The phenyl group lodges into the catalytic tunnel, while the piperidine-acid moiety extends toward the solvent interface.

  • Therapeutic Outcome: Reduction in neuropathic pain, lowering of blood pressure, and attenuation of acute inflammation (e.g., LPS-induced lung injury).

Pathway Visualization

The following diagram illustrates the intervention point of the molecule within the Arachidonic Acid cascade.

sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-inflammatory / Vasodilator) AA->EETs Metabolism CYP CYP450 Epoxygenases CYP->EETs DHETs DHETs (Biologically Inactive) EETs->DHETs Hydrolysis Effects Therapeutic Effects: Reduced Pain, Lower BP EETs->Effects Stabilization sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Inhibitor 1-(Phenylcarbamoyl) piperidine-3-carboxylic acid Inhibitor->sEH Inhibits

Caption: The molecule inhibits sEH, preventing the degradation of beneficial EETs into inactive DHETs.[1]

Secondary Application: Platelet Aggregation Inhibition

Research indicates that nipecotoyl amides (derivatives of piperidine-3-carboxylic acid) possess anti-platelet activity.[3]

  • Target Interaction: Unlike sEH inhibition which relies on the urea core, platelet inhibition in this scaffold class is driven by the lipophilicity of the N-substituent and the spatial arrangement of the amide/acid.

  • Comparative Potency: While less potent than aspirin in some assays, phenyl-substituted nipecotic acid derivatives have shown IC50 values in the micro-molar range (approx. 40-60

    
    M) against ADP-induced aggregation.[3]
    
  • Structural Insight: Para-substitution on the phenyl ring generally enhances activity compared to the unsubstituted parent molecule described here.[3]

Experimental Protocols

Synthesis of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid

Rationale: This protocol utilizes the high reactivity of isocyanates toward secondary amines to form the urea linkage without requiring coupling reagents.

Reagents:

  • Nipecotic acid (Piperidine-3-carboxylic acid)[3][4]

  • Phenyl isocyanate

  • Sodium Hydroxide (NaOH)

  • Solvent: Water/Dioxane or THF mixture

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of Nipecotic acid in 20 mL of 1N NaOH. Chill the solution to 0°C in an ice bath.

    • Why: The basic environment ensures the carboxylic acid is deprotonated (soluble), while the secondary amine remains nucleophilic.

  • Addition: Dropwise add 10 mmol of Phenyl isocyanate (dissolved in 5 mL dioxane if necessary for solubility) over 15 minutes.

    • Why: Slow addition prevents the formation of diphenylurea side products caused by isocyanate reacting with water.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Acidify the mixture carefully with 1N HCl to pH ~3.

    • Observation: A white precipitate (the product) should form as the zwitterion/acid form is less soluble than the salt.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Synthesis_Workflow Start Nipecotic Acid (in 1N NaOH) Mix Stir at 0°C (Nucleophilic Attack) Start->Mix Reactant Phenyl Isocyanate Reactant->Mix Acidify Acidify to pH 3 (HCl) Mix->Acidify Filter Filter & Wash Acidify->Filter Product Final Product (Solid) Filter->Product

Caption: Synthetic route via isocyanate addition to nipecotic acid under basic conditions.

sEH Inhibition Assay (Fluorescent)

Rationale: To validate the biological activity of the synthesized compound using a standard surrogate substrate (PHOME).

Materials:

  • Recombinant human sEH enzyme.[1]

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.

Protocol:

  • Incubation: Mix 20

    
    L of enzyme solution with 2 
    
    
    
    L of the inhibitor (dissolved in DMSO) in a black 96-well plate. Incubate for 5 minutes at 30°C.
    • Control: Use DMSO only for 100% activity control.

  • Initiation: Add 178

    
    L of PHOME substrate (final concentration 50 
    
    
    
    M).
  • Measurement: Monitor fluorescence immediately (Excitation: 330 nm, Emission: 465 nm) for 10–30 minutes.

    • Mechanism:[5] sEH hydrolyzes PHOME, releasing the highly fluorescent 6-methoxy-2-naphthaldehyde.

  • Analysis: Calculate the slope of fluorescence appearance. The IC50 is the concentration of inhibitor reducing the slope by 50% relative to the solvent control.

References

  • Kodani, S. D., & Hammock, B. D. (2015). The 2014 Soluble Epoxide Hydrolase Inhibitor Scrapbook. This review details the SAR of urea-based inhibitors, establishing the phenyl-urea pharmacophore as a standard for sEH inhibition.

  • Morisseau, C., & Hammock, B. D. (2005). Impact of Soluble Epoxide Hydrolase Inhibition on Human Health.

  • Liauw, A. Y., et al. (2003). Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids.

  • Shen, H. C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Discusses the intellectual property landscape surrounding piperidine-urea scaffolds.

  • PubChem Compound Summary. (n.d.). 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid (CID 16226941).[6]

Sources

Exploratory

pKa values and ionization states of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid

An In-Depth Technical Guide to the pKa and Ionization States of 1-(Phenylcarbamoyl)piperidine-3-carboxylic Acid[1][2] Executive Summary 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid is a functionalized piperidine deriv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Ionization States of 1-(Phenylcarbamoyl)piperidine-3-carboxylic Acid[1][2]

Executive Summary

1-(Phenylcarbamoyl)piperidine-3-carboxylic acid is a functionalized piperidine derivative often utilized as a scaffold in the development of soluble epoxide hydrolase (sEH) inhibitors and other urea-based pharmacophores.[1][2]

Unlike its parent compound, nipecotic acid (piperidine-3-carboxylic acid), which exists as a zwitterion, this molecule functions as a monoprotic weak acid under physiological conditions.[1][2] The acylation of the piperidine nitrogen by the phenylcarbamoyl moiety eliminates its basicity, leaving the carboxylic acid at position 3 as the sole ionizable group in the biologically relevant pH range.

Key Physicochemical Parameters:

  • Primary pKa (COOH): 3.9 – 4.2 (Predicted/Analog-Based)[1][2]

  • Secondary pKa (Urea N-H): > 13 (Non-ionizable at physiological pH)[1]

  • Physiological State (pH 7.4): > 99.9% Anionic (Carboxylate)[1][3]

  • Gastric State (pH 1.2): Predominantly Neutral (Carboxylic Acid)[1]

Structural Analysis & Theoretical pKa Prediction

To accurately predict the behavior of this molecule, one must deconstruct its electronic environment. The molecule consists of two distinct functional regions: the piperidine-3-carboxylic acid core and the N-phenylurea cap.[1][2]

The Urea Linkage (The "Silent" Nitrogen)

A common misconception in early-stage lead optimization is treating the piperidine nitrogen as a basic center (pKa ~10–11). In this molecule, the nitrogen is part of a urea linkage (


).[1][2]
  • Mechanism: The lone pair on the piperidine nitrogen participates in strong resonance delocalization with the adjacent carbonyl oxygen.

  • Result: This delocalization renders the nitrogen non-basic and planar. It will not protonate at physiological pH.

The Carboxylic Acid (The Active Ionizer)

The carboxylic acid at position 3 is the primary ionization center.

  • Electronic Effect: The electron-withdrawing nature of the urea group (via the piperidine ring) exerts a mild inductive effect (

    
    ), potentially lowering the pKa slightly compared to an alkyl-substituted piperidine.
    
  • Comparison:

    • Nipecotic Acid (Zwitterionic):[1] pKa₁ (COOH) ≈ 3.49; pKa₂ (NH) ≈ 10.36.

    • 1-(Phenylcarbamoyl) Analog: The basic pKa is removed. The acidic pKa is expected to remain in the 3.9–4.2 range.

Ionization States & Microspecies Distribution

Understanding the ionization state is critical for predicting membrane permeability (PAMPA/Caco-2) and solubility.

Physiological pH (7.4)

At pH 7.4, the environmental pH is significantly higher than the pKa (approx. 4.0). According to the Henderson-Hasselbalch equation:




Conclusion: The molecule exists almost exclusively as a mono-anion .[1][2] This suggests high aqueous solubility but potentially limited passive diffusion unless facilitated by transporters.
Gastric pH (1.2)

At pH 1.2, the environment is more acidic than the pKa.


Conclusion:  The molecule exists predominantly in its neutral (unionized) form . This is the optimal window for passive absorption in the upper GI tract.
Visualization of Ionization Pathways

IonizationPathway Neutral NEUTRAL FORM (pH < 3) (COOH / Urea-NH) Anionic ANIONIC FORM (pH > 5) (COO- / Urea-NH) Neutral->Anionic Deprotonation pKa ~ 3.9-4.2 Anionic->Neutral Protonation Dianion DI-ANION (pH > 13) (COO- / Urea-N-) Anionic->Dianion Urea Deprotonation pKa > 13 (Theoretical)

Figure 1: The dominant equilibrium shifts from neutral to anionic as pH increases past 4.0. The urea deprotonation is physiologically irrelevant.

Experimental Protocol: Potentiometric Titration

While computational predictions are useful, experimental validation is required for regulatory submissions (IND/NDA). The Potentiometric Titration method is the "Gold Standard" for this pKa range (3–5) due to its high precision.

Principle

The assay measures the change in pH of a solution containing the analyte as a function of added titrant (standardized KOH or HCl).[4] The pKa is derived from the inflection point of the titration curve.[4][5][6]

Materials
  • Analyte: >5 mg of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid (High Purity >98%).[1][2]

  • Titrant: 0.1 M KOH (Standardized, Carbonate-free).

  • Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).

  • Solvent: Degassed HPLC-grade water (Co-solvent methanol may be needed if solubility is <0.5 mM).[1][2]

  • Instrumentation: Mettler Toledo or Sirius T3 autotitrator with a glass combination pH electrode.

Step-by-Step Workflow
  • System Calibration:

    • Calibrate the electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25.0 °C.[7]

    • Validation: Slope must be >98% of theoretical Nernstian response.

  • Sample Preparation:

    • Weigh approx. 3–5 mg of the compound.

    • Dissolve in 20 mL of 0.15 M KCl solution.

    • Note: If the compound is slow to dissolve, pre-dissolve in 0.5 mL DMSO, then dilute. (Note: This requires a Bjerrum difference plot correction for the co-solvent).

  • Acidification (The "Blanket" Step):

    • Add 0.1 M HCl to lower the starting pH to ~1.8. This ensures the carboxylic acid is fully protonated (

      
      ) before starting.
      
  • Titration:

    • Titrate with 0.1 M KOH in small increments (e.g., 5 µL).

    • Allow electrode stabilization (<0.1 mV/sec drift) between additions.

    • Continue titration until pH reaches ~11.0.

  • Data Analysis:

    • Plot pH vs. Volume of KOH.

    • Use the Gran Plot method or non-linear least squares regression to identify the equivalence point.

    • The pKa is the pH at the half-equivalence point (

      
      ).[4]
      
Experimental Logic Visualization

ExperimentalWorkflow Start Start: Solid Sample (3-5 mg) Dissolve Dissolution (0.15M KCl + degassed H2O) Start->Dissolve Acidify Acidification (Add HCl to pH 1.8) Ensures 100% HA state Dissolve->Acidify Titrate Titration Loop (Add KOH -> Wait for Stability -> Read pH) Acidify->Titrate Titrate->Titrate Next Increment Calc Data Processing (Gran Plot / Derivative Analysis) Titrate->Calc pH > 11.0 Result Output: pKa Value Calc->Result

Figure 2: Standardized workflow for potentiometric pKa determination.

Implications for Drug Development

The acidic nature of this molecule dictates its ADME (Absorption, Distribution, Metabolism, Excretion) profile.[8]

ParameterImplication
Solubility High at pH 7.4. The anionic carboxylate forms stable salts (e.g., Na+, K+), making formulation in neutral buffers straightforward.[1][2]
Permeability pH-Dependent. Permeability will be highest in the stomach (pH 1–2) where the neutral form dominates. In the intestine (pH 6–7), passive diffusion may be reduced due to ionization.
LogD (7.4) Lower than LogP. The Distribution Coefficient (LogD) at pH 7.4 will be significantly lower than the intrinsic LogP (approx. 2–3 log units lower) due to the negative charge.
Protein Binding Moderate to High. Acidic drugs often bind to Human Serum Albumin (HSA), specifically at Sudlow Site I or II.

References

  • BenchChem Technical Support. (2025).[8][9] Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. BenchChem.[9] Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 16226941, 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid.[1][2] PubChem.[10] Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard reference for pKa methodology).

  • Reich, H. J., & Bordwell, F. G. (2017). Bordwell pKa Table (Acidity in DMSO).[11] University of Wisconsin-Madison.[1][2] Link

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. (Context for carboxylic acid pKa ranges).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Selective Coupling of Phenyl Isocyanate with Piperidine-3-carboxylic Acid

Abstract This document provides a comprehensive technical guide for the chemical coupling of phenyl isocyanate with piperidine-3-carboxylic acid. Given the bifunctional nature of piperidine-3-carboxylic acid, which conta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical coupling of phenyl isocyanate with piperidine-3-carboxylic acid. Given the bifunctional nature of piperidine-3-carboxylic acid, which contains both a secondary amine and a carboxylic acid, direct reaction with an electrophilic isocyanate presents a significant chemoselectivity challenge. This guide elucidates the competing reaction pathways, establishes strategies for achieving selective formation of either the urea or the amide product through the use of orthogonal protecting groups, and provides detailed, field-proven laboratory protocols for synthesis, workup, and characterization. This note is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction: The Chemoselectivity Challenge

The synthesis of urea and amide derivatives is a cornerstone of modern medicinal chemistry and drug discovery.[1] These functional groups are prevalent in a vast array of biologically active molecules, acting as key hydrogen bond donors and acceptors that govern molecular recognition at protein targets. Phenyl isocyanate is a highly reactive electrophile, readily forming urea linkages with amines and, under appropriate conditions, amide linkages with carboxylic acids.[1][2]

Piperidine-3-carboxylic acid is a valuable bifunctional building block. However, the presence of two nucleophilic centers—the secondary amine of the piperidine ring and the carboxylic acid—complicates its reaction with isocyanates. A direct, unprotected coupling will invariably lead to a mixture of the N-acylated urea product (from amine reaction), the amide product (from carboxylic acid reaction), and potential oligomerization, making purification difficult and yields of the desired product low. Therefore, a robust and selective synthetic strategy is paramount. This guide details the strategic application of protecting groups to direct the reaction toward a single, desired product.

Mechanistic Overview: Competing Reaction Pathways

Phenyl isocyanate's electrophilic carbon atom is susceptible to attack by both nucleophilic centers in piperidine-3-carboxylic acid. The two primary competing pathways are:

  • Pathway A: Urea Formation: The secondary amine, being a potent nucleophile, can directly attack the isocyanate to form a stable 1-phenylcarbamoyl-piperidine-3-carboxylic acid (a urea derivative). This is typically a rapid and exothermic reaction.[3][4]

  • Pathway B: Amide Formation: The carboxylic acid can react with the isocyanate to form an unstable mixed carbamic-carboxylic anhydride intermediate.[5][6] This intermediate subsequently undergoes decarboxylation (loss of CO₂) to yield the corresponding N-phenylpiperidine-3-carboxamide (an amide derivative). This reaction often requires heat or catalysis to proceed efficiently.[5][7]

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Intermediates & Products A Piperidine-3-Carboxylic Acid C Pathway A: Nucleophilic attack by secondary amine A->C D Pathway B: Nucleophilic attack by carboxylic acid A->D B Phenyl Isocyanate B->C B->D E Urea Product C->E Fast F Mixed Anhydride (Unstable) D->F Requires heat or catalyst G Amide Product + CO₂ F->G Decarboxylation G cluster_A Strategy A: Amide Synthesis cluster_B Strategy B: Urea Synthesis start Piperidine-3-Carboxylic Acid A1 1. Protect Amine (e.g., with Boc₂O) start->A1 B1 1. Protect Acid (e.g., Esterification) start->B1 A2 2. Couple with Phenyl Isocyanate A1->A2 A3 3. Deprotect Amine (e.g., with TFA) A2->A3 A4 Final Amide Product A3->A4 B2 2. Couple with Phenyl Isocyanate B1->B2 B3 3. Deprotect Acid (e.g., Hydrolysis) B2->B3 B4 Final Urea Product B3->B4

Figure 2: Orthogonal strategies for selective synthesis.

Experimental Protocols

Safety Precaution: Phenyl isocyanate is toxic, a lachrymator, and a respiratory irritant. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware must be oven- or flame-dried, and reactions should be run under an inert atmosphere (Nitrogen or Argon) as isocyanates are moisture-sensitive.

Protocol 1: Selective Amide Synthesis via N-Boc Protection

This protocol follows "Strategy A" to selectively form the amide linkage at the carboxylic acid position.

Step 1.1: Protection of the Piperidine Nitrogen

  • Setup: To a round-bottom flask, add piperidine-3-carboxylic acid (1.0 equiv). Suspend it in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the mixture to 0 °C in an ice bath. Add sodium hydroxide (2.5 equiv) dissolved in a minimum amount of water. Stir until the solid dissolves.

  • Boc Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in 1,4-dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Workup: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted Boc₂O.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 1 M HCl or potassium bisulfate (KHSO₄) to pH 2-3. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. The product, N-Boc-piperidine-3-carboxylic acid, can be used in the next step without further purification if purity is >95% by ¹H NMR.

Step 1.2: Amide Coupling with Phenyl Isocyanate

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add N-Boc-piperidine-3-carboxylic acid (1.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). [5]2. Solvent: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Stir until all solids are dissolved.

  • Isocyanate Addition: Cool the solution to 0 °C. Add phenyl isocyanate (1.05 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC (disappearance of starting material) or in situ IR (disappearance of the N=C=O stretch at ~2270 cm⁻¹). [8]The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the protected amide product.

Step 1.3: Deprotection of the N-Boc Group

  • Setup: Dissolve the purified protected amide from Step 1.2 in anhydrous DCM.

  • Acidolysis: Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the complete removal of the Boc group.

  • Isolation: Concentrate the reaction mixture in vacuo. The resulting residue can be triturated with cold diethyl ether to precipitate the product as its TFA salt. Alternatively, dissolve the residue in a minimal amount of water, basify with a saturated NaHCO₃ solution, and extract the free amine into an organic solvent like ethyl acetate. Dry the organic layer and concentrate to obtain the final amide product.

Protocol 2: Selective Urea Synthesis via O-Esterification

This protocol follows "Strategy B" to selectively form the urea linkage at the piperidine nitrogen.

Step 2.1: Protection of the Carboxylic Acid (Methyl Esterification)

  • Setup: Suspend piperidine-3-carboxylic acid (1.0 equiv) in anhydrous methanol in a round-bottom flask.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.5 equiv) dropwise via an addition funnel over 30 minutes. The reaction is exothermic and will evolve HCl gas. Ensure adequate ventilation.

  • Reaction: After the addition is complete, attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. The solution should become clear.

  • Isolation: Cool the reaction to room temperature and concentrate in vacuo to remove all volatile components. The resulting white solid is the methyl piperidine-3-carboxylate hydrochloride salt, which can be used directly or neutralized before the next step.

  • Neutralization (Optional): To obtain the free base, dissolve the hydrochloride salt in water, basify to pH >10 with 2 M NaOH, and extract with DCM or ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield the ester as a free oil/solid.

Step 2.2: Urea Formation with Phenyl Isocyanate

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the methyl piperidine-3-carboxylate (free base, 1.0 equiv) in anhydrous THF or acetone. [9]If using the hydrochloride salt, suspend it in DCM and add a non-nucleophilic base like triethylamine (2.2 equiv).

  • Isocyanate Addition: Add phenyl isocyanate (1.0 equiv) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is often rapid, and the product may precipitate from the solution. Monitor by TLC for the consumption of the starting amine.

  • Isolation: If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture in vacuo. The crude product is often of high purity but can be further purified by recrystallization or flash chromatography.

Step 2.3: Deprotection of the Methyl Ester

  • Setup: Dissolve or suspend the purified urea-ester from Step 2.2 in a mixture of THF and water (e.g., 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2-3 equiv) and stir the reaction at room temperature. Monitor the hydrolysis by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the THF in vacuo. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl. A precipitate of the final urea-acid product should form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Data and Characterization

Table 1: Summary of Reagents and Conditions
StepProtocolKey ReagentsEquiv.SolventTemp. (°C)Time (h)
1.1 N-ProtectionPiperidine-3-COOH, Boc₂O, NaOH1 / 1.1 / 2.5Dioxane/H₂O0 → RT16
1.2 Amide CouplingN-Boc-acid, PhNCO, DMAP1 / 1.05 / 0.1DCM or THF0 → RT2-4
1.3 N-DeprotectionProtected Amide, TFA1 / 10-20DCM0 → RT1-2
2.1 O-ProtectionPiperidine-3-COOH, SOCl₂1 / 1.5Methanol654-6
2.2 Urea CouplingEster·HCl, PhNCO, Et₃N1 / 1.0 / 2.2DCM or THFRT1-3
2.3 O-DeprotectionUrea-Ester, LiOH1 / 2-3THF/H₂ORT2-6
Table 2: Representative Spectroscopic Data
Compound TypeFunctional GroupIR Absorption (cm⁻¹)Representative ¹H NMR (δ, ppm)Representative ¹³C NMR (δ, ppm)
Isocyanate -N=C=O~2270 (strong, sharp)-~125-130
Boc-Protected Amine Carbamate C=O~1680-1700~1.4 (s, 9H)~155 (C=O), ~80 (quat. C)
Urea Urea C=O~1630-1660~8.5-9.5 (Ar-NH), ~6.0-7.0 (Alkyl-NH)~155-158
Amide Amide C=O~1640-1680~9.5-10.5 (Ar-NH)~168-172
Carboxylic Acid -COOH~2500-3300 (broad), ~1700-1725~10-12 (broad s, 1H)~175-180
Methyl Ester Ester C=O~1735-1750~3.7 (s, 3H)~170-174 (C=O), ~52 (OCH₃)

References

  • Hemantha, H. P., et al. (2009). Urea derivative synthesis by amination, rearrangement or substitution. Synlett, 407-410. [10]2. Costantino, L., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals (Basel), 12(1), 20. [1]3. Request PDF: A catalyst system for the reaction of carboxylic acids with aliphatic isocyanates. (n.d.). ResearchGate. [11]4. Naegeli, C., & Tyabji, A. (1934). Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide. Helvetica Chimica Acta, 17(1), 931-949. [This reference discusses a related reaction but may not be the primary source for the general mechanism, which is widely established. A more general organic chemistry text or review might be a better primary citation for the base mechanism.] [12]5. Mettler Toledo. (n.d.). Isocyanate Reactions. [8]6. Oare, D. A., & Heathcock, C. H. (1990). Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides. Synthesis, 1990(02), 157-160. [5]7. Kiasat, A. R., & Kazemi, F. (2008). Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. Journal of the Brazilian Chemical Society, 19(4), 738-741. [7]8. Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. [13]9. Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2946-2952. [4]10. Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 97(8), 2181-2378. [This is a highly cited review on protecting groups.] [14]11. Wikipedia. (n.d.). Protecting group. [15]12. Mukaiyama, T., & Hoshino, T. (1960). The Reaction of Isocyanates and Carboxylic Acids. Journal of the American Chemical Society, 82(20), 5339-5342. [This is a classic paper on the topic.]

  • Blagbrough, I. S., & Mackenzie, A. R. (1987). The condensation reaction between isocyanates and carboxylic acids. A practical synthesis of substituted amides and anilides. Tetrahedron Letters, 28(49), 6219-6222.

Sources

Application

Application Note: Preparation of Stock Solutions of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid for Bioassays

Abstract & Scope This technical guide details the preparation, validation, and storage of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid (PPCA) stock solutions. PPCA is a substituted urea derivative often utilized as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the preparation, validation, and storage of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid (PPCA) stock solutions. PPCA is a substituted urea derivative often utilized as a scaffold in soluble epoxide hydrolase (sEH) inhibitor development and other medicinal chemistry campaigns.

Improper solubilization of this compound—specifically the failure to account for the interplay between its lipophilic phenylurea tail and hydrophilic carboxylate head—is a primary source of false negatives in high-throughput screening (HTS) and enzymatic assays. This guide provides a self-validating workflow to ensure compound integrity and concentration accuracy.

Physicochemical Profile & Solubility Logic

To prepare a stable stock, one must understand the competing forces within the molecule.

PropertyValue (Approx)Implication for Protocol
Formula

Used for Molarity Calculation.
MW 248.28 g/mol 10 mM requires ~2.48 mg/mL.
pKa (Acid) ~4.5 (Carboxylic Acid)Ionized (

) at pH 7.4; Neutral (

) at pH < 4.
LogP ~1.5 - 2.0Moderately lipophilic; prone to aggregation in water without co-solvents.
Key Moiety PhenylureaRigid, planar, hydrophobic. Drives "stacking" and precipitation.
The Solubility Paradox

While the carboxylic acid suggests water solubility, the phenylurea moiety significantly reduces aqueous solubility, especially in acidic environments where the carboxylate is protonated.

  • Best Solvent: 100% DMSO (Dimethyl sulfoxide). It disrupts intermolecular hydrogen bonding of the urea group.

  • Risk Zone: Diluting DMSO stock into aqueous buffer (pH < 5) or high ionic strength buffers can cause immediate "crash-out" (precipitation) of the neutral species.

Protocol A: Preparation of Primary Stock Solution (DMSO)

Target Concentration: 10 mM or 50 mM (depending on assay requirement). Reagents: Anhydrous DMSO (≥99.9%, Cell Culture Grade).

Step-by-Step Methodology
  • Gravimetric Quantification:

    • Weigh the solid PPCA using an analytical balance (readability 0.01 mg).

    • Critical: Do not attempt to weigh exact target amounts (e.g., 1.00 mg). Weigh the amount that naturally falls (e.g., 1.23 mg) and adjust the solvent volume to match.

  • Volume Calculation (The "Molarity Match"): Use the formula:

    
    
    
    • Example: For 1.24 mg at 10 mM (0.01 M):

      
      
      
  • Dissolution (The "Vortex-Sonicate" Cycle):

    • Add the calculated volume of DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5 minutes.

    • Why? Urea derivatives can form tight crystal lattices. Sonication ensures complete disruption of these lattices.

  • Visual Validation (Schlieren Check):

    • Hold the vial against a light source. Look for "Schlieren lines" (wavy refraction lines) or floating micro-crystals. The solution must be perfectly clear.

Protocol B: Preparation of Aqueous Working Solution

Objective: Dilute the DMSO stock into assay buffer (e.g., PBS pH 7.4) without precipitation. Constraint: Final DMSO concentration must usually be


 (v/v) to avoid enzyme denaturation or cell toxicity.
The "Intermediate Dilution" Method

Directly adding 1 µL of 50 mM stock to 999 µL of buffer often causes precipitation due to the rapid polarity shift.

  • Prepare an Intermediate Stock (10x of Final):

    • Dilute the Primary Stock (e.g., 10 mM) 1:10 into Assay Buffer to create a 1 mM Intermediate.

    • Technique: Place the buffer in a tube. Vortex the buffer while slowly piping the DMSO stock into the center of the vortex. This prevents local high-concentration pockets.

  • Clarification Step (Self-Validation):

    • Incubate the Intermediate Stock for 15 minutes at Room Temperature (RT).

    • Centrifuge at 10,000 x g for 5 minutes.

    • Check: If a pellet forms, the compound is insoluble at this concentration. You must lower the target concentration.

  • Final Dilution:

    • Dilute the supernatant to the final assay concentration (e.g., 1 µM).

Quality Control & Self-Validating Systems

A protocol is only as good as its verification. Use these checks to confirm success.

CheckpointMethodAcceptance Criteria
Solubility Nephelometry or Absorbance @ 600nmOD600 < 0.005 (Background). High OD indicates precipitation.
Concentration UV-Vis SpectroscopyMeasure

(typically ~240-260 nm for phenyl rings). Confirm linear Beer-Lambert response.
Integrity LC-MS (after 1 week storage)Single peak at MW 248.3 (M+H). No hydrolysis products (aniline derivatives).

Storage & Stability

  • Primary Stock (DMSO): Store at -20°C or -80°C.

    • Shelf Life: 6 months.[1]

    • Container: Amber glass or polypropylene (DMSO-compatible). Avoid Polystyrene.

  • Freeze-Thaw Management:

    • Aliquot stocks into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Moisture is the enemy. Hygroscopic DMSO absorbs water from air, which can cause the hydrophobic PPCA to precipitate inside the frozen stock over time. Always warm to RT before opening.

Visualization of Workflows

Figure 1: Preparation and Dilution Workflow

This diagram illustrates the critical path from solid handling to assay plate, emphasizing the intermediate dilution step to prevent "crash-out."

StockPrep Solid Solid PPCA (Weigh ~1-2 mg) Calc Calculate DMSO Vol (Target: 10 mM) Solid->Calc Dissolve Dissolve in DMSO (Vortex + Sonicate) Calc->Dissolve Inspect Visual Inspection (Clear Solution?) Dissolve->Inspect Storage Aliquot & Store (-20°C, Desiccated) Inspect->Storage Long Term Dilute Intermediate Dilution (1:10 into Buffer) Inspect->Dilute Immediate Use Assay Final Assay Plate (<1% DMSO) Dilute->Assay

Caption: Workflow for preparing 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid stocks with QC checkpoints.

Figure 2: Serial Dilution Logic (Logarithmic)

For IC50 determination, a serial dilution is required. This scheme minimizes pipetting errors.

SerialDilution Stock 10 mM Stock (100% DMSO) Well1 Well 1: 100 µM (1% DMSO Final) Stock->Well1 Dilute 1:100 into Buffer Well2 Well 2: 33.3 µM Well1->Well2 Transfer 1 Vol + 2 Vol Buffer Well3 Well 3: 11.1 µM Well2->Well3 Serial Dilution (1:3) Well4 Well 4: 3.7 µM Well3->Well4 Serial Dilution (1:3)

Caption: Recommended 1:3 serial dilution scheme to maintain constant DMSO concentration across the gradient.

References

  • National Center for Advancing Translational Sciences (NCATS). (2023). Assay Guidance Manual: Compound Management and Preparation. NIH Bookshelf. Available at: [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: Solubility. ScienceDirect.[1] Available at: [Link]

  • PubChem. (2023). Compound Summary: Urea Derivatives and Piperidine-3-carboxylic acid. National Library of Medicine. Available at: [Link]

  • Wayman, J. et al. (2002). Improving the reliability of fluorescence-based high-throughput screening assays. Journal of Biomolecular Screening. (Contextual reference for DMSO effects).

Sources

Method

In vitro assay protocols involving 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid

Application Note: In Vitro Characterization of 1-(Phenylcarbamoyl)piperidine-3-carboxylic Acid Subtitle: Protocols for Soluble Epoxide Hydrolase (sEH) Inhibition and GABA Transporter (GAT) Modulation Introduction & Compo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 1-(Phenylcarbamoyl)piperidine-3-carboxylic Acid

Subtitle: Protocols for Soluble Epoxide Hydrolase (sEH) Inhibition and GABA Transporter (GAT) Modulation

Introduction & Compound Overview

1-(Phenylcarbamoyl)piperidine-3-carboxylic acid is a bifunctional chemical probe that integrates two distinct pharmacophores: the nipecotic acid core (a classic GABA mimetic) and a phenylurea moiety (a hallmark determinant for Soluble Epoxide Hydrolase inhibition).

In the context of drug discovery, this molecule represents a "hybrid" scaffold. While the nipecotic acid backbone suggests affinity for GABA Transporters (GATs) , the addition of the 1-phenylcarbamoyl (urea) group structurally aligns it with the catalytic pocket of Soluble Epoxide Hydrolase (sEH) , a key enzyme in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs).

This Application Note provides the definitive in vitro protocols to characterize this molecule's dual-activity profile. We prioritize the Fluorometric sEH Assay (due to the high potency of urea-based inhibitors) and the [³H]-GABA Uptake Assay (to assess off-target or polypharmacological effects on CNS transporters).

Pre-Assay Preparation: Solubility & Stability

Before initiating biological assays, the physicochemical behavior of the compound must be standardized to prevent precipitation-induced artifacts.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: 10 mM or 20 mM.

  • Storage: -20°C in amber glass vials (hygroscopic; avoid freeze-thaw cycles).

  • Aqueous Solubility Limit: The carboxylic acid group provides solubility at neutral pH, but the urea moiety is hydrophobic. In assay buffers (pH 7.4), do not exceed 100 µM final concentration to avoid micro-precipitation.

Protocol A: Fluorometric Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: Quantify the inhibitory potency (IC₅₀) of the compound against recombinant human sEH using the fluorogenic substrate PHOME .

Mechanism: sEH hydrolyzes the non-fluorescent substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) into a cyanohydrin intermediate, which spontaneously decomposes to release the highly fluorescent 6-methoxy-2-naphthaldehyde .[1][2] Inhibitors block this hydrolysis, quenching the fluorescence signal.

Materials Required
  • Enzyme: Recombinant human sEH (hsEH), purified (e.g., from Cayman Chemical or in-house expression).

  • Substrate: PHOME (Stock: 10 mM in DMSO).

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA (BSA is critical to prevent enzyme adsorption to plastic).[3]

  • Positive Control Inhibitor: AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid).

  • Plate: 96-well or 384-well black, flat-bottom microplate.

Step-by-Step Protocol
  • Buffer Preparation:

    • Prepare fresh Bis-Tris buffer (pH 7.0). Add BSA (0.1 mg/mL) immediately before use.

    • Note: Avoid phosphate buffers, as they can inhibit sEH slightly.

  • Compound Dilution:

    • Prepare a 10-point serial dilution of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid in DMSO.

    • Range: 10 µM to 0.1 nM (Final assay concentration).

    • Maintain constant DMSO concentration (e.g., 1%) across all wells.

  • Enzyme Pre-Incubation:

    • Dilute hsEH enzyme in Assay Buffer to a concentration of ~1-5 nM (optimize to ensure linear velocity).

    • Add 180 µL of diluted enzyme to the microplate wells.

    • Add 5 µL of the test compound (or DMSO vehicle).

    • Incubate: 15 minutes at 30°C. Causality: This allows the urea moiety of the inhibitor to establish hydrogen bonds with the active site residues (Asp335, Tyr383).

  • Reaction Initiation:

    • Dilute PHOME substrate to 40 µM in Assay Buffer (4x working solution).

    • Add 20 µL of substrate to each well (Final [S] = 10 µM; Final Volume = 205 µL).

    • Mix immediately by orbital shaking (10 sec).

  • Data Acquisition (Kinetic Mode):

    • Instrument: Fluorescence Microplate Reader (e.g., Tecan, BMG).

    • Settings: Excitation: 330 nm | Emission: 465 nm .[4]

    • Duration: Read every 60 seconds for 30–45 minutes at 30°C.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize slope to Vehicle Control (100% Activity) and No Enzyme Blank (0% Activity).

    • Fit data to the Hill Equation to determine IC₅₀.

Protocol B: [³H]-GABA Uptake Assay (Cell-Based)

Objective: Determine if the nipecotic acid core retains the ability to inhibit the GABA Transporter 1 (GAT1).

System: HEK-293 cells stably transfected with human GAT1 (hGAT1).

Materials Required
  • Cell Line: HEK-hGAT1 (or CHO-hGAT1).

  • Radioligand: [³H]-GABA (Specific Activity: ~30–80 Ci/mmol).

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-Glucose, pH 7.4.

  • Blocker (Control): Tiagabine or Nipecotic Acid (10 µM).

  • Lysis Buffer: 0.1 N NaOH or 1% SDS.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed HEK-hGAT1 cells in 24-well plates (poly-D-lysine coated) at 5 × 10⁴ cells/well.

    • Culture for 24–48 hours until 90% confluent.

  • Equilibration:

    • Aspirate culture medium.

    • Wash cells 2× with warm (37°C) KRH buffer .

    • Critical: Perform washes gently to avoid detaching cells.

  • Compound Addition:

    • Add 200 µL of KRH buffer containing the test compound (1-(Phenylcarbamoyl)piperidine-3-carboxylic acid) at varying concentrations (e.g., 100 µM to 10 nM).

    • Incubate for 10 minutes at 37°C.

  • Uptake Initiation:

    • Add 50 µL of [³H]-GABA solution (Final concentration: 20 nM [³H]-GABA + 1 µM cold GABA to minimize high-affinity artifacts).

    • Incubate: Exactly 5 minutes at 37°C.

    • Note: Uptake must be measured in the linear phase (usually <10 mins).

  • Termination:

    • Rapidly aspirate the reaction mix.

    • Wash cells 3× with ice-cold KRH buffer . Causality: Ice-cold buffer halts transporter activity and removes extracellular radioactivity.

  • Lysis & Quantification:

    • Add 300 µL of 0.1 N NaOH to each well. Shake for 30 mins to lyse cells.

    • Transfer lysate to scintillation vials containing 3 mL scintillation cocktail.

    • Count Radioactivity (CPM) using a Liquid Scintillation Counter.

Data Presentation & Visualization

Table 1: Anticipated Assay Parameters
ParametersEH Inhibition AssayGAT1 Uptake Assay
Target Type Enzyme (Hydrolase)Transporter (SLC6A1)
Readout Fluorescence (Turn-on)Radioactivity (Accumulation)
Substrate PHOME[³H]-GABA
Positive Control AUDA (IC₅₀ ~2 nM)Tiagabine (IC₅₀ ~20 nM)
Dynamic Range 3-4 orders of magnitude2-3 orders of magnitude
Primary Artifact Quenching by colored compoundsCell detachment during wash
Diagram 1: sEH Fluorometric Assay Principle

sEH_Assay_Principle Substrate PHOME (Non-Fluorescent) Enzyme sEH Enzyme (Active Site) Substrate->Enzyme Binds Intermediate Cyanohydrin Intermediate Enzyme->Intermediate Hydrolysis Inhibitor 1-(Phenylcarbamoyl)... (Test Compound) Inhibitor->Enzyme Blocks Active Site (Urea Binding) Product 6-Methoxy-2- naphthaldehyde (FLUORESCENT) Intermediate->Product Spontaneous Decomposition

Caption: Mechanism of the PHOME-based sEH assay.[1][4] The inhibitor (red) competes with the substrate (grey) for the catalytic site, preventing the generation of the fluorescent product (green).

Diagram 2: Experimental Workflow Logic

Workflow_Logic cluster_sEH sEH Biochemical Assay cluster_GAT GAT Cell-Based Assay Start Compound Stock (DMSO) Step1A Pre-incubation (Enzyme + Cmpd) 15 min @ 30°C Start->Step1A Step1B HEK-GAT1 Cells Wash & Equilibrate Start->Step1B Step2A Add PHOME Substrate Step1A->Step2A Step3A Measure RFU (Ex 330 / Em 465) Step2A->Step3A Step2B Add Cmpd + [3H]-GABA 5 min @ 37°C Step1B->Step2B Step3B Ice-Cold Wash & Lysis Step2B->Step3B Step4B Scintillation Counting Step3B->Step4B

Caption: Parallel workflows for biochemical (sEH) and cellular (GAT) characterization of the compound.

References

  • Jones, P. D., et al. (2005). "Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies." Analytical Biochemistry, 343(1), 66-75.

  • Cayman Chemical. (2023). "Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit Protocol." Cayman Chemical Product Manuals.

  • Kragler, A., et al. (2005). "Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1." Neuropharmacology, 49(5), 707-717.

  • BenchChem. (2025).[5] "Technical Guide: 1-Carbamoylpiperidine-3-carboxylic acid." BenchChem Technical Resources.

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[4] Journal of Medicinal Chemistry, 55(5), 1789-1808.

Sources

Application

Application Note: Handling, Storage, and Stability of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid

Executive Summary This technical guide outlines the rigorous handling, storage, and solubilization protocols for 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid (CAS: 827612-81-7). As a urea-functionalized derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous handling, storage, and solubilization protocols for 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid (CAS: 827612-81-7). As a urea-functionalized derivative of nipecotic acid, this compound serves as a critical fragment in the development of GABA uptake inhibitors and platelet aggregation antagonists. Its dual functionality—combining a hydrolytically sensitive urea linkage with an ionizable carboxylic acid—demands specific environmental controls to prevent decarboxylation, hydrolysis, or carbamoyl migration.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid
Synonyms 1-(Anilinocarbonyl)nipecotic acid; N-Phenylcarbamoyl-nipecotic acid
CAS Number 827612-81-7
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
pKa (Acid) ~3.8 – 4.2 (Carboxylic acid moiety)
logP (Predicted) ~1.2 – 1.5 (Moderate lipophilicity due to phenyl ring)
Physical State White to off-white crystalline solid

Health, Safety, and Environment (HSE) Protocol

Hazard Classification (GHS)

Based on structural analogs (piperidine carboxamides) and functional group reactivity:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[4][2]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 or CEN P2 mask required during weighing to prevent inhalation of fine particulates.

  • Dermal: Nitrile gloves (min thickness 0.11 mm). Double-gloving recommended when handling DMSO stock solutions to prevent transdermal permeation.

  • Ocular: Chemical safety goggles.

Storage & Stability Architecture

The stability of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid is compromised by two primary vectors: hydrolytic cleavage of the urea bond (releasing aniline) and hygroscopic clumping .

Storage Conditions
  • Temperature: -20°C (Long-term) / 2-8°C (Short-term < 1 month).

  • Atmosphere: Store under Argon or Nitrogen. The urea moiety can degrade upon prolonged exposure to atmospheric moisture and CO₂.

  • Container: Amber glass vials with PTFE-lined caps. Avoid polystyrene containers for stock solutions.

Workflow: Receipt to Storage

The following decision tree illustrates the critical path for processing incoming shipments to ensure integrity.

StorageWorkflow Start Shipment Receipt Inspect Visual Inspection (Seal Integrity/Color) Start->Inspect HygroCheck Is material clumped? Inspect->HygroCheck Reject Reject/QC Analysis Inspect->Reject Discoloration Desiccate Desiccate (24h) under Vacuum HygroCheck->Desiccate Yes Aliquot Aliquot into Single-Use Vials HygroCheck->Aliquot No Desiccate->Aliquot Freeze Store at -20°C (Argon Purge) Aliquot->Freeze

Figure 1: Decision logic for the receipt and storage of moisture-sensitive urea derivatives.

Solubilization & Handling Protocols

Solvent Compatibility

The compound exhibits amphiphilic behavior. The phenyl ring confers lipophilicity, while the carboxylic acid allows for pH-dependent solubility.

SolventSolubility RatingComments
DMSO Excellent (>50 mM)Preferred for stock solutions. Stable for 3 months at -20°C.
DMF Good (>25 mM)Alternative to DMSO; avoid if using in cellular assays sensitive to amides.
Water Poor (<1 mM)Insoluble at neutral pH.
PBS (pH 7.4) Moderate (~5-10 mM)Requires pre-dissolution in DMSO or conversion to sodium salt.
Ethanol Low/Moderate Heating may be required; risk of transesterification over long periods.
Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable stock for biological assays.

  • Weighing: Accurately weigh 2.48 mg of compound into a sterile microcentrifuge tube.

    • Note: Use an anti-static gun if the powder is charged/fly-away.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology).

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

    • Warning: Do not heat above 40°C to prevent urea hydrolysis.

  • Inspection: Solution should be clear and colorless.

  • Storage: Aliquot into 50 µL volumes and freeze at -20°C. Avoid freeze-thaw cycles (>3 cycles significantly increases degradation risk).

Protocol: Aqueous Working Solution (pH 7.4)

Objective: Prepare a buffer-soluble form for immediate use.

  • Thaw DMSO stock (10 mM).

  • Prepare 10 mL of PBS (pH 7.4).

  • Slow Addition: While vortexing the PBS, slowly add the DMSO stock to reach the desired concentration (max 1% DMSO final concentration).

    • Mechanism:[5][6] The pH 7.4 buffer will deprotonate the carboxylic acid (pKa ~4), forming the carboxylate anion, which significantly enhances aqueous solubility.

  • Filtration: If used for cell culture, filter through a 0.22 µm PTFE or PES membrane. Do not use Nylon filters as they may bind the phenyl ring.

Quality Control & Degradation Analysis

Degradation Pathway

The primary instability arises from the hydrolysis of the urea linkage, yielding Nipecotic acid and Aniline . This reaction is acid-catalyzed and accelerated by heat.

Degradation Compound 1-(Phenylcarbamoyl) piperidine-3-COOH Inter Tetrahedral Intermediate Compound->Inter + H2O / H+ Nipecotic Nipecotic Acid (Piperidine-3-COOH) Inter->Nipecotic Aniline Aniline (Toxic Byproduct) Inter->Aniline CO2 CO2 Inter->CO2

Figure 2: Hydrolytic degradation pathway under acidic or thermal stress.

HPLC Validation Method

To verify purity before critical assays, use the following Reverse Phase (RP-HPLC) method:

  • Column: C18 analytical column (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains COOH protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Phenyl absorption).

  • Expected Retention:

    • Nipecotic acid (degradant): ~1-2 min (highly polar).

    • Aniline (degradant): ~5-6 min.

    • Target Compound: ~8-10 min (Late eluting due to phenyl/piperidine combo).

References

  • PubChem. (2023). Compound Summary: Nipecotic acid derivatives. National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Piperidine-3-carboxylic acid. Retrieved October 24, 2023, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid

Introduction Welcome to the technical support center for the synthesis of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid. This molecule, a derivative of nipecotic acid, is of significant interest to researchers in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid. This molecule, a derivative of nipecotic acid, is of significant interest to researchers in medicinal chemistry and drug development, often as a scaffold related to GABA uptake inhibitors.[1][2][3][4] The synthesis, primarily involving the reaction of piperidine-3-carboxylic acid (nipecotic acid) with phenyl isocyanate, appears straightforward but is frequently plagued by low yields and challenging purifications.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for improved yield and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid?

The synthesis is a nucleophilic addition reaction. The secondary amine of the piperidine ring in piperidine-3-carboxylic acid acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of phenyl isocyanate. This forms a stable urea linkage, yielding the desired product.

Q2: Why is my reaction yield consistently low?

Low yields are typically traced back to one of three main issues:

  • Competitive Side Reactions: Phenyl isocyanate is highly reactive and can engage in several competing reactions, most notably with water, which is a common contaminant.[5][6] It can also react with the carboxylic acid moiety of the starting material.[7][8]

  • Improper Reactant Activation: If you are using the hydrochloride salt of piperidine-3-carboxylic acid, the piperidine nitrogen is protonated and non-nucleophilic. A base must be added to liberate the free amine for the reaction to proceed.[9]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reagent stoichiometry can significantly impact the reaction outcome, favoring side reactions if not properly controlled.[10][11]

Q3: What is the most common and problematic side product I should be aware of?

The most common byproduct is 1,3-diphenylurea . This compound is formed when phenyl isocyanate reacts with water.[12] Even trace amounts of moisture in the solvent or on glassware can lead to its formation. Diphenylurea is often a poorly soluble, white solid that can complicate the reaction mixture and the subsequent purification process.

Q4: How critical is it to use anhydrous conditions for this reaction?

It is absolutely critical. Phenyl isocyanate reacts readily with water to form an unstable carbamic acid, which then decomposes to aniline and carbon dioxide.[12][13] The newly formed aniline is nucleophilic and rapidly reacts with another molecule of phenyl isocyanate to produce the highly insoluble 1,3-diphenylurea.[14] This pathway consumes two equivalents of your isocyanate for every molecule of water, drastically reducing the yield of your desired product.

Section 2: Detailed Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems in your synthesis.

Issue Category: Low or No Product Formation

Q: My reaction shows a large amount of unreacted piperidine-3-carboxylic acid by LC-MS. What should I check first?

A: This strongly suggests an issue with either the nucleophilicity of your amine or the reactivity of your isocyanate.

  • Check Your Starting Material Form: Are you using piperidine-3-carboxylic acid or its hydrochloride salt? If it's the HCl salt, the piperidine nitrogen is protonated (R₂NH₂⁺) and cannot act as a nucleophile.

    • Solution: Add at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to your solution of the starting material before adding the phenyl isocyanate.[10][15] This will deprotonate the piperidine, freeing the lone pair for the nucleophilic attack.

  • Assess Phenyl Isocyanate Quality: Phenyl isocyanate can degrade upon storage, especially if exposed to atmospheric moisture.

    • Solution: Use a fresh bottle of phenyl isocyanate or purify older stock by distillation if you suspect degradation. Always handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Review Stoichiometry: Ensure you are using the correct molar equivalents.

    • Solution: While a 1:1 stoichiometry is theoretically sound, using a slight excess (1.05-1.1 equivalents) of phenyl isocyanate can help drive the reaction to completion. However, be aware that a large excess will exacerbate side reactions and complicate purification.[10]

Issue Category: Complex Mixture & Byproduct Formation

Q: My reaction flask contains a significant amount of a white, insoluble precipitate. What is it and how do I prevent it?

A: This is almost certainly 1,3-diphenylurea. As discussed in the FAQ, this arises from the reaction of phenyl isocyanate with water.

  • Causality: The high reactivity of the N=C=O group in phenyl isocyanate makes it extremely susceptible to hydrolysis.[5][6]

  • Preventative Measures:

    • Dry Your Glassware: Oven-dry all glassware overnight at >100 °C and allow it to cool in a desiccator or under a stream of inert gas before use.

    • Use Anhydrous Solvents: Use a freshly opened bottle of an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN)).[10] If the bottle has been opened previously, consider using a solvent from a solvent purification system or drying it over molecular sieves.

    • Maintain an Inert Atmosphere: Assemble your reaction under a nitrogen or argon atmosphere to prevent moisture from the air from entering the flask.

Q: My mass spectrum shows impurities with masses corresponding to the reaction of phenyl isocyanate with the carboxylic acid group. How can I avoid this?

A: The carboxylic acid can react with phenyl isocyanate to form a mixed carbamic-carboxylic anhydride.[7][8] This intermediate is unstable and can lead to various byproducts, acting as a chain-terminating event for your desired reaction.

  • Kinetic Control: The amine is generally a much stronger nucleophile than the carboxylic acid, especially under neutral or slightly basic conditions. The reaction at the nitrogen should be significantly faster.

    • Solution 1 (Temperature Control): Run the reaction at a lower temperature (e.g., 0 °C). This will slow down all reactions but will have a greater effect on the less favorable reaction at the carboxylic acid, thereby improving selectivity.

    • Solution 2 (Order of Addition): Add the phenyl isocyanate dropwise to the solution of piperidine-3-carboxylic acid. This maintains a low concentration of the isocyanate, favoring the faster reaction with the amine and minimizing side reactions.

  • Protecting Group Strategy (Advanced): For maximum selectivity, though it adds steps, you can protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester).

    • Esterify piperidine-3-carboxylic acid.

    • Perform the reaction with phenyl isocyanate on the piperidine nitrogen.

    • Hydrolyze the ester back to the carboxylic acid.[16]

Issue Category: Product Purification & Isolation

Q: How can I effectively remove the 1,3-diphenylurea byproduct?

A: Diphenylurea has very low solubility in many common organic solvents like DCM, ethyl acetate, and ether. This property can be used to your advantage.

  • Solution 1 (Filtration): After the reaction is complete, you can often filter the crude reaction mixture to remove the bulk of the precipitated diphenylurea. Wash the solid with a small amount of cold reaction solvent to recover any co-precipitated product.

  • Solution 2 (Solvent Selection for Workup): During workup, if you have evaporated the reaction solvent, you can often triturate the crude residue with a solvent in which your product is soluble but diphenylurea is not (e.g., diethyl ether or a mixture of ethyl acetate/hexanes).

Q: What is the best strategy for isolating the final product after removing insoluble byproducts?

A: The product's amphoteric nature (containing both a basic amine-derived urea and an acidic carboxylic acid) allows for effective purification via acid-base extraction.

  • Rationale: By manipulating the pH of an aqueous solution, you can control whether your product resides in the organic or aqueous phase, leaving neutral impurities (like any residual diphenylurea) behind.

  • Procedure: A detailed protocol is provided in the next section. The key is to use a pH sufficiently below the pKa of the carboxylic acid to protonate it for extraction into the organic phase, and a pH sufficiently above the pKa to deprotonate it for extraction into the aqueous phase.[17]

Section 3: Optimized Experimental Protocols & Visual Workflows

Visual Workflow: Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and subsequent purification of the target compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification reagent_prep Reagent Preparation (Anhydrous Conditions) reaction_setup Reaction Setup (Inert Atmosphere, 0 °C) reagent_prep->reaction_setup addition Slow Addition of Phenyl Isocyanate reaction_setup->addition monitoring Reaction Monitoring (TLC / LC-MS) addition->monitoring quench Quench Reaction (e.g., with water) monitoring->quench filter Filter Insoluble (Diphenylurea) quench->filter extract Acid-Base Extraction filter->extract purify Crystallization or Chromatography extract->purify final_product Isolated Product purify->final_product

Caption: General experimental workflow for synthesis and purification.

Protocol 1: Synthesis from Piperidine-3-carboxylic Acid (Free Base)
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add piperidine-3-carboxylic acid (1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flame-dried flask, dissolve phenyl isocyanate (1.05 equiv.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred piperidine-3-carboxylic acid suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Proceed to Protocol 2 for purification.

Protocol 2: Purification via Acid-Base Extraction
  • Filtration: Filter the crude reaction mixture through a pad of celite to remove the bulk of the precipitated 1,3-diphenylurea. Wash the filter cake with a small volume of DCM.

  • Acidification: Transfer the combined filtrate to a separatory funnel. Add 1 M HCl (aq) and shake. Check the pH of the aqueous layer to ensure it is ~2.

  • Extraction (1): Separate the layers. The protonated product should remain in the aqueous layer. Extract the aqueous layer twice more with DCM to remove any remaining neutral organic impurities. Discard the organic layers.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2 M NaOH (aq) with stirring until the pH is ~10-11.

  • Extraction (2): Extract the basic aqueous layer three times with ethyl acetate. The desired product should now be in the organic phase.

  • Isolation: Combine the ethyl acetate layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The resulting solid or oil can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.

Section 4: Key Reaction Parameters and Side Reactions

Visual Guide: Primary Reaction vs. Major Side Reactions

This diagram illustrates the desired reaction pathway against the two most common competing side reactions that reduce yield.

G Nipe Piperidine-3-carboxylic Acid Anhydride Mixed Anhydride (Side Product Intermediate) Nipe->Anhydride Attack by Carboxylic Acid O center Nipe->center PhNCO Phenyl Isocyanate PhNCO->Anhydride PhNCO->center center2 PhNCO->center2 Product Desired Product (1-Phenylcarbamoyl- piperidine-3-carboxylic acid) Diphenylurea 1,3-Diphenylurea (Side Product) center->Product  Desired Path (Nucleophilic Attack by Piperidine N) center2->Diphenylurea  Hydrolysis &  Dimerization Water H₂O (Trace Moisture) Water->center2

Caption: Desired reaction pathway versus major side reactions.

Table 1: Solvent Selection Guide
SolventTypeBoiling Point (°C)Key Considerations
Dichloromethane (DCM) Aprotic, Halogenated40Good solubility for many substrates. Volatile and easy to remove. Must be anhydrous.
Tetrahydrofuran (THF) Aprotic, Ether66Good solvent, but can contain peroxides and water. Use freshly distilled or from a solvent system.
Acetonitrile (MeCN) Aprotic, Polar82Good for dissolving polar starting materials. Must be rigorously dried.
N,N-Dimethylformamide (DMF) Aprotic, Polar153Excellent solvating power, but high boiling point makes it difficult to remove. Use only if solubility is a major issue.

Section 5: References

  • Synthesis and Biological Evaluation of Novel N-substituted Nipecotic Acid Derivatives With an Alkyne Spacer as GABA Uptake Inhibitors. PubMed, 2018.

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. MDPI, 2025.

  • Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. PubMed, 2016.

  • common challenges in working with piperidine-based compounds. BenchChem.

  • Technical Support Center: Optimizing Piperidine Acylation Reactions. BenchChem.

  • The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, 1975.

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem.

  • Isocyanate - Wikipedia. Wikipedia.

  • Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. ResearchGate.

  • Isocyanate Reactions. Poliuretanos.

  • Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide. ResearchGate.

  • A brief overview of properties and reactions of diisocyanates. Semantic Scholar.

  • Tips and tricks for difficult amide bond formation? Reddit.

  • Why did my amide syntesis does not work? ResearchGate.

  • Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. SciELO.

  • Isocyanate-based multicomponent reactions. National Institutes of Health (NIH), 2024.

  • an approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Budapest University of Technology and Economics.

  • Technical Support Center: Purification of 1-Carbamoylpiperidine-3-carboxylic acid. BenchChem.

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World, 2025.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI, 2021.

Sources

Optimization

Minimizing side reactions during phenylcarbamoyl moiety formation

Topic: Minimizing Side Reactions in Urea Synthesis Status: Operational | Tier: Level 3 (Senior Scientist Support) Welcome to the Application Support Center. I am Dr. Aris, Senior Application Scientist. You are likely her...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Urea Synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the Application Support Center.

I am Dr. Aris, Senior Application Scientist. You are likely here because your phenylcarbamoyl formation (reaction of an amine with phenyl isocyanate) has failed to yield the expected purity, or you are observing the dreaded "white precipitate" that plagues these reactions.

This guide is not a textbook; it is a troubleshooting system designed to isolate variables and eliminate side reactions.

Module 1: The Competitive Landscape (Mechanistic Insight)

To control the reaction, you must understand what you are fighting. The formation of the phenylcarbamoyl moiety (a urea linkage) is a race between your amine nucleophile and competing nucleophiles—primarily water and alcohols.

The Reaction Network

The following diagram illustrates the kinetic competition occurring in your flask.

ReactionPathways PhNCO Phenyl Isocyanate (Electrophile) Target Target Urea (Phenylcarbamoyl) PhNCO->Target + Amine CarbamicAcid Carbamic Acid (Unstable) PhNCO->CarbamicAcid + H2O (Hydrolysis) Carbamate Carbamate (Urethane) PhNCO->Carbamate + Alcohol (Solvent) Amine Target Amine (R-NH2) Amine->Target Water Moisture (H2O) Alcohol Solvent (R-OH) Aniline Aniline (Nucleophile) CarbamicAcid->Aniline - CO2 DPU Diphenylurea (Symmetric Urea) Aniline->DPU + PhNCO (Fast)

Figure 1: Competitive pathways. The red path (Hydrolysis) is the primary cause of impure yields, generating Diphenylurea (DPU).

Module 2: Critical Control Parameters (Protocols)

The "Gold Standard" Protocol

Use this baseline to validate your current method. Deviations here are the root cause of 90% of support tickets.

ParameterSpecificationScientific Rationale
Solvent Dichloromethane (DCM), THF, or Toluene. Anhydrous. Avoid Alcohols. Protic solvents react to form carbamates. Water generates DPU.
Stoichiometry 1.0 : 1.05 (Amine : Isocyanate)Large excess of PhNCO promotes DPU formation if any moisture is present.
Temperature 0°C start

RT
Low T favors the kinetic product (Target Urea) and suppresses side reactions.
Concentration 0.1 M - 0.2 MHigh concentration risks exotherms; low concentration slows kinetics too much.
Atmosphere Argon or Nitrogen (Balloon sufficient)Prevents atmospheric moisture ingress.
Step-by-Step Execution
  • System Prep: Flame-dry or oven-dry glassware. Cool under Ar/N2 flow.

  • Solvation: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M). Add base (TEA/DIPEA, 1.1 equiv) only if the amine is a salt (e.g., HCl salt). If free base, no catalyst is usually needed.

  • Cooling: Submerge flask in an ice/water bath (0°C).

  • Addition: Add Phenyl Isocyanate (1.05 equiv) dropwise over 10–15 minutes.

    • Why? Keeping PhNCO concentration low relative to the amine ensures the amine "wins" the competition against trace water.

  • Monitoring: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor via TLC/LCMS.

  • Quench: Once complete, add a small amount of MeOH (quenches excess isocyanate to methyl carbamate, which is easier to remove than DPU).

Module 3: Troubleshooting & FAQs

Issue 1: The "White Precipitate" (Diphenylurea)

User Report: "The reaction turned cloudy and a white solid precipitated. It is insoluble in DCM."

Diagnosis: This is 1,3-Diphenylurea (DPU) .[1] Cause: Moisture ingress. The isocyanate hydrolyzed to aniline, which then reacted with a second molecule of isocyanate.

Corrective Action:

  • Do not panic. DPU is chemically inert and highly insoluble.

  • Filtration: Dilute the reaction mixture with cold DCM or Hexanes/Et2O. The target urea usually stays in solution (or is soluble in DCM), while DPU remains solid. Filter it off.

  • Prevention: Re-dry your solvents using molecular sieves (3Å or 4Å) for 24 hours before the next attempt.

Issue 2: Low Yield & "Ester" Peak in NMR

User Report: "I see a new spot on TLC, but my yield is low. NMR shows a peak around 3.6-4.0 ppm."

Diagnosis: Carbamate Formation (Alcoholysis). Cause: You likely used an alcohol (MeOH, EtOH) as a solvent or co-solvent, or your "dry" solvent contained stabilizer ethanol (common in Chloroform).

Corrective Action:

  • Switch Solvents: Use aprotic solvents (DCM, THF, MeCN).

  • Check Chloroform: If using CHCl3, ensure it is "Amylene stabilized," not "Ethanol stabilized."

Issue 3: Runaway Exotherm

User Report: "The reaction bubbled violently and got hot upon addition."

Diagnosis: Rapid Decarboxylation. Cause: High water content or carboxylic acid presence.

  • If Water: PhNCO + H2O

    
     Carbamic Acid 
    
    
    
    CO2 (Gas) + Amine.
  • If Carboxylic Acid: PhNCO + RCOOH

    
     Mixed Anhydride 
    
    
    
    Amide + CO2 .

Corrective Action:

  • Verify the starting material is an amine, not a carboxylic acid.

  • Check water content of the solvent (Karl Fischer titration if available).

Module 4: Decision Support System

Use this logic flow to determine your next purification step.

TroubleshootingFlow Start Reaction Complete? Precipitate Is there a precipitate? Start->Precipitate YesPrecip Likely Diphenylurea (DPU) Precipitate->YesPrecip Yes NoPrecip Solution is clear Precipitate->NoPrecip No Filter Filter solid. Wash with cold DCM. YesPrecip->Filter TLC Check TLC/LCMS NoPrecip->TLC ExcessAniline Excess Aniline present? TLC->ExcessAniline AcidWash Wash with 1M HCl (Removes Aniline) ExcessAniline->AcidWash Yes ExcessPhNCO Excess Isocyanate? ExcessAniline->ExcessPhNCO No Quench Quench with MeOH. Concentrate. ExcessPhNCO->Quench Yes

Figure 2: Post-reaction decision tree for purification and workup.

References

  • Mechanism of Isocyanate Hydrolysis: Title: Catalyzed reaction of isocyanates (RNCO) with water.[2][3] Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Standard Preparation of Phenylureas: Title: Urea, phenyl- (Organic Syntheses Procedure).[4][5] Source: Organic Syntheses, Coll. Vol. 1, p.453 (1941). URL:[Link]

  • Purification and Side Product Removal: Title: 1-cyano-3-phenylurea (Removal of Diphenylurea). Source: Organic Syntheses, Coll. Vol. 4, p.213 (1963). URL:[Link]

  • General Reactivity of Isocyanates: Title: Isocyanate Reactivity (Wikipedia/General Reference). Source: Wikipedia (Verified via multiple chemical databases). URL:[Link]

Sources

Troubleshooting

Stability of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid in DMSO over time

Technical Support Center: Stability of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid in DMSO Executive Summary: The "Need-to-Know" Compound Class: Urea-substituted Piperidine Carboxylic Acid (Nipecotic Acid Derivative)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid in DMSO

Executive Summary: The "Need-to-Know"

  • Compound Class: Urea-substituted Piperidine Carboxylic Acid (Nipecotic Acid Derivative).

  • Primary Stability Risk: Moisture-induced precipitation and Acid-catalyzed hydrolysis .

  • Golden Rule: Store as a solid whenever possible. If in DMSO, store at -20°C or -80°C in single-use aliquots. Avoid 4°C storage for DMSO solutions.

  • Solvent Requirement: Anhydrous DMSO (>99.9%) stored under inert gas (Argon/Nitrogen).

Module 1: The Stability Matrix (Mechanistic Insight)

As a Senior Application Scientist, I often see researchers treat DMSO as a universally inert solvent. It is not. For 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid , the stability profile is governed by a "Triad of Vulnerability": the Urea Linkage , the Carboxylic Acid , and Hygroscopic DMSO .

The Hygroscopic Trap (The Root Cause)

DMSO is a "moisture sponge." At 40% relative humidity, pure DMSO can absorb up to 6% water by volume within hours if exposed to air.[1]

  • Impact: The solubility of your compound (specifically the hydrophobic phenyl ring) drops drastically as water content increases, leading to "silent precipitation"—where the compound crashes out but remains as a micro-suspension, leading to false negatives in assays.

The Hydrolytic Cascade (The Chemical Degradation)

While phenylureas are generally robust, the presence of the C-3 Carboxylic Acid creates an intramolecular or intermolecular acidic environment.

  • Mechanism: If wet DMSO is used, the carboxylic acid moiety donates protons (

    
    ), catalyzing the attack of water on the urea carbonyl.
    
  • Result: Cleavage of the urea bond, releasing Aniline and Piperidine-3-carboxylic acid . This is an irreversible degradation event.

The Freeze-Thaw Fracture

DMSO freezes at ~18.5°C. Storing at 4°C means the solution is solid. Repeated freeze-thaw cycles create "concentration gradients" where the compound may crystallize out of the solution as the DMSO freezes first, leading to heterogeneity.

Module 2: Troubleshooting Dashboard

Use this matrix to diagnose issues with your compound stocks.

Symptom Probable Cause Diagnostic Step Corrective Action
Visible Precipitate Water Saturation: DMSO has absorbed >5% water, reducing solubility of the phenyl moiety.Check DMSO water content (Karl Fischer) or simply add water to a test aliquot (precipitate worsens).Do NOT heat >40°C. Sonicate for 10 mins. If unresolved, re-make stock with fresh anhydrous DMSO.
Loss of Potency (IC50 shift) Hydrolysis: Urea bond cleavage due to acid catalysis in wet DMSO.LC-MS Analysis: Look for peaks corresponding to Aniline (MW ~93) or Piperidine-3-COOH (MW ~129).Discard stock. Hydrolysis is irreversible. Ensure future stocks are stored at -80°C.
Color Change (Yellowing) Oxidation: DMSO oxidation (rare) or aniline impurity oxidation.[2]UV-Vis: Check for bathochromic shift.If LC-MS confirms purity >95%, the color change may be benign (trace aniline oxidation). Use with caution.
Inconsistent Assay Data Heterogeneity: Freeze-thaw cycles caused micro-crystallization.Visual inspection under magnification; High variability between replicates.Vortex vigorously for 30s and sonicate before every use. Switch to single-use aliquots.

Module 3: Visualization of Degradation & Workflow

Figure 1: The Hydrolytic Degradation Pathway

This diagram illustrates how moisture ingress leads to the breakdown of the urea linkage, catalyzed by the compound's own acidic nature.

G Compound 1-(Phenylcarbamoyl) piperidine-3-carboxylic acid Transition Tetrahedral Intermediate Compound->Transition Acid Catalysis (H+ from C-3 COOH) Water H₂O (From Wet DMSO) Water->Transition Aniline Aniline (Degradant A) Transition->Aniline Breakdown PipeAcid Piperidine-3- carboxylic acid (Degradant B) Transition->PipeAcid CO2 CO₂ (Gas) Transition->CO2

Caption: Acid-catalyzed hydrolysis mechanism of the urea linkage in the presence of water.

Figure 2: Optimal Storage Workflow

Follow this decision tree to maximize compound longevity.

Storage Start Compound Received (Solid Powder) Solvent Dissolve in ANHYDROUS DMSO Start->Solvent Check Immediate Use? Solvent->Check Use Dilute & Use (Keep <0.5% DMSO final) Check->Use Yes Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Check->Aliquot No StorageTemp Storage Temp? Aliquot->StorageTemp Fridge 4°C (NOT RECOMMENDED) DMSO Freezes/Thaws StorageTemp->Fridge Short Term Freezer -20°C or -80°C (Stable Solid State) StorageTemp->Freezer Long Term (>1 week)

Caption: Decision tree for the preparation and storage of DMSO stock solutions.

Module 4: Validated Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable stock solution while minimizing water introduction.

  • Calculate: Determine the mass required. (MW of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid

    
     248.28  g/mol ).
    
    • Example: To make 1 mL of 10 mM stock, you need 2.48 mg.

  • Equilibrate: Allow the vial of solid compound and the bottle of DMSO to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold reagents.

  • Solvent Addition:

    • Use Anhydrous DMSO (sealed under nitrogen/argon, water content <0.005%).

    • Add the calculated volume of DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

    • Note: Avoid heating above 37°C to prevent thermal degradation.

  • Aliquoting: Immediately dispense into amber glass vials or high-quality polypropylene tubes (e.g., Matrix tubes).

    • Volume: 20–50 µL per tube (single-use).

  • Storage: Seal tightly. Store at -20°C or -80°C.

Protocol B: QC Check via LC-MS

Objective: Verify stability after long-term storage.

  • Dilution: Dilute the DMSO stock 1:100 into 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Gradient: 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Monitor UV (254 nm) and MS (ESI+).

  • Criteria:

    • Pass: Single peak at MW ~248.3.

    • Fail: Presence of peaks at MW ~93 (Aniline) or MW ~129 (Piperidine acid).

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I store the DMSO stock at 4°C (Refrigerator)? A: No. DMSO freezes at ~19°C. In a 4°C fridge, the solution will freeze. However, because fridges cycle temperatures, it may partially thaw and refreeze. This "slush" state promotes crystal growth and heterogeneity. Always store DMSO stocks clearly liquid (RT, short term) or clearly frozen (-20°C/-80°C).

Q2: My solution turned slightly yellow after 6 months at -20°C. Is it bad? A: Not necessarily. Phenyl-nitrogen compounds can undergo trace oxidation to form colored impurities (often <0.1% of the total mass) that are highly chromophoric. Run a quick LC-MS. If the main peak is >95% pure, the biological activity is likely unaffected.

Q3: Can I use a "Frost-Free" freezer? A: Avoid if possible. Frost-free freezers cycle temperature to prevent ice buildup. This thermal cycling is detrimental to compound stability. Use a manual defrost freezer or a dedicated laboratory -80°C freezer.

Q4: How do I handle the compound for cell-based assays? A: Perform a "intermediate dilution." Dilute your 10 mM DMSO stock into culture media to 10x the final concentration immediately before adding to cells. Do not store the intermediate dilution; the urea bond is much less stable in aqueous media (culture media) than in frozen DMSO.

References

  • Way, L. (2025). Stability of Screening Compounds in Wet DMSO. National Institutes of Health (NIH). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Chapter on Solubility and Instability in DMSO). Link

  • Cheng, X., et al. (2014). Chemical stability of urea derivatives in pharmaceutical development. Journal of Pharmaceutical Sciences. Link

  • BenchChem Technical Support. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids. Link

  • Gaylord Chemical. (2023). Dimethyl Sulfoxide (DMSO) Solubility and Stability Data Bulletin 102B. Link

Sources

Optimization

Technical Support Center: HPLC Optimization for Piperidine Urea Derivatives

Status: Operational Operator: Senior Application Scientist Ticket ID: PPU-OPT-2026 Subject: Troubleshooting peak shape, splitting, and retention stability in piperidine urea assays. Executive Summary: The "Dual-Nature" C...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PPU-OPT-2026 Subject: Troubleshooting peak shape, splitting, and retention stability in piperidine urea assays.

Executive Summary: The "Dual-Nature" Challenge

Separating piperidine urea derivatives requires navigating two distinct chemical behaviors simultaneously. You are dealing with a molecule that is both a strong base (piperidine moiety,


) and a hydrogen-bond active polar species  (urea moiety).
  • The Piperidine Challenge: At standard acidic pH (2–3), the piperidine nitrogen is protonated (

    
    ). This cation interacts aggressively with residual silanols (
    
    
    
    ) on the column stationary phase, causing severe peak tailing .[1][2]
  • The Urea Challenge: The partial double-bond character of the urea linkage (

    
    ) restricts rotation, often leading to conformational isomers (rotamers) . This manifests as "ghost peaks" or peak splitting that mimics impurities.
    

This guide provides self-validating protocols to distinguish between physical chemistry artifacts and genuine chromatographic issues.

Module 1: Eliminating Peak Tailing (The Piperidine Factor)

User Question: "My piperidine derivative elutes with a tailing factor (


) > 2.0, even on a 'base-deactivated' C18 column. How do I fix this?"

Technical Insight: "Base-deactivated" is often insufficient for piperidines. Tailing is driven by an ion-exchange mechanism. The protonated amine competes with the mobile phase cations for binding sites on the silica surface. To solve this, you must either suppress the ionization of the analyte (High pH) or saturate the silanols (Chaotropic agents).

Strategy A: The High pH Approach (Recommended)

Operating at pH 10–11 keeps the piperidine ring neutral (unprotonated). Neutral amines do not interact with silanols, resulting in sharp, symmetric peaks.

  • Requirement: You must use a hybrid-silica column (e.g., Waters XBridge/BEH, Phenomenex Gemini/Kinetex EVO) or a polymer column. Standard silica dissolves above pH 8.0.[3]

Protocol: High pH Mobile Phase Preparation (10mM Ammonium Bicarbonate, pH 10.5)

  • Weigh: 0.79 g of Ammonium Bicarbonate into 1L of HPLC-grade water.

  • Adjust: Add Ammonium Hydroxide (

    
    ) dropwise while monitoring with a calibrated pH meter until pH reaches 10.5.
    
  • Filter: Filter through a 0.2 µm membrane (nylon or compatible).

  • Validation: Inject a standard. Tailing factor should drop to

    
    .
    
Strategy B: The Chaotropic Effect (Low pH Alternative)

If your molecule is unstable at high pH, use a chaotropic agent at low pH. Chaotropes (like Perchlorate or TFA) disrupt the solvation shell of the cation and form tight ion pairs, masking the charge from silanols.

Comparison of Additives:

AdditiveRoleMS CompatibilityTailing ReductionRisk
Formic Acid pH ModifierExcellentPoorHigh Tailing for Piperidines
TFA (0.05-0.1%) Ion-Pair/ChaotropePoor (Signal Suppression)ExcellentStrong retention shifts
Ammonium Perchlorate Strong ChaotropeIncompatible SuperiorExplosive residues; UV only
Ammonium Formate BufferGoodModerateRequires high conc. (20mM+)
Module 2: Diagnosing Peak Splitting (The Urea Factor)

User Question: "I see a double peak for my pure compound. Is it degradation, an impurity, or a rotamer?"

Technical Insight: Urea derivatives often exist as cis and trans rotamers due to the restricted rotation around the


 bond. At room temperature, the interconversion rate is slow compared to the chromatographic timescale, resulting in two distinct peaks (or a split peak).

The Self-Validating Test: Temperature Coalescence To confirm rotamers, you must increase the energy of the system to speed up the interconversion.

Step-by-Step Protocol:

  • Baseline Run: Inject sample at 25°C . Note the valley depth between the split peaks.

  • Stress Run: Increase column oven temperature to 45°C and inject.

  • High Stress Run: Increase column oven temperature to 60°C (ensure column stability).

  • Analysis:

    • Result A (Rotamers): The two peaks move closer and eventually merge into a single, sharper peak as temperature rises (Coalescence).

    • Result B (Impurity): The resolution between peaks remains constant or improves/degrades slightly, but they do not merge.

Visual Troubleshooting Logic

Troubleshooting Start Issue: Poor Peak Shape CheckType Identify Shape Defect Start->CheckType Tailing Tailing (As > 1.5) CheckType->Tailing Splitting Splitting / Double Peak CheckType->Splitting Silanol Cause: Silanol Interaction Tailing->Silanol RotamerCheck Hypothesis: Urea Rotamers Splitting->RotamerCheck FixpH Action: Switch to pH 10.5 (Hybrid Column) Silanol->FixpH Preferred FixTFA Action: Add 0.1% TFA (If Low pH required) Silanol->FixTFA Alternative TempTest Exp: Run at 60°C RotamerCheck->TempTest Merge Peaks Coalesce? TempTest->Merge IsRotamer Diagnosis: Rotamers Action: Run Method at >50°C Merge->IsRotamer Yes IsImpurity Diagnosis: Impurity Action: Optimize Gradient Merge->IsImpurity No

Caption: Decision tree for distinguishing between silanol-induced tailing and urea-induced rotamer splitting.

Module 3: Method Development Workflow

User Question: "I need to develop a generic method for a library of these derivatives. What is the starting point?"

Technical Insight: Do not start with a "standard" pH 2.5 formic acid method. For piperidines, this is the worst-case scenario for peak shape. Adopt a "High pH First" screening strategy.

Recommended Screening Conditions:

ParameterCondition A (Primary)Condition B (Secondary)
Stationary Phase Hybrid C18 (e.g., XBridge BEH, Gemini NX)Charged Surface Hybrid (e.g., Waters CSH C18)
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10)0.1% TFA in Water (pH ~2)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 10 min5% to 95% B over 10 min
Temperature 40°C - 50°C (Crucial for Urea)40°C

Why CSH (Charged Surface Hybrid)? If you must run at low pH (e.g., for specific MS sensitivity), use a column with a weak positive surface charge (like Waters CSH). The positive charge on the surface repels the protonated piperidine cation, preventing it from touching the silanols. This mimics the effect of adding an amine modifier without contaminating the MS source.

Workflow Visualization

MethodDev Step1 1. Column Selection (Hybrid C18) Step2 2. pH Screening (Compare pH 2 vs pH 10) Step1->Step2 Step3 3. Temperature Optimization (Target 40-60°C) Step2->Step3 Select Best Shape Step4 4. Final Validation (Linearity & Resolution) Step3->Step4

Caption: Optimized workflow prioritizing pH selection and temperature control for piperidine urea derivatives.

Module 4: Stability & Retention Drift

User Question: "My retention times are drifting. Is the column dying?"

Troubleshooting:

  • Check pH Control: Piperidine (

    
    ) is very sensitive to pH changes in the 10–11 range. If your buffer capacity is low, slight evaporation of ammonia/CO2 will shift retention significantly.
    
    • Fix: Use fresh buffer daily. Ensure buffer concentration is at least 10mM.

  • Check Equilibration: If using ion-pairing agents (TFA) or chaotropes, the column requires longer equilibration (20–30 column volumes) compared to simple organic/water modes.

    • Fix: Run a "dummy" high-concentration injection to saturate active sites before starting the sequence.

References
  • McCalley, D. V. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A, 1049(1-2), 63-73.[4][5]

  • Welch Materials. (2024).[3] Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC.

  • Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH.

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions.

  • Waters Corporation. (2023). What are common causes of peak splitting when running an LC column?

Sources

Troubleshooting

Technical Support Center: Resolution of 1-(Phenylcarbamoyl)piperidine-3-carboxylic Acid

Ticket ID: #RES-827612 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Subject: Troubleshooting Enantiomeric Resolution of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RES-827612 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Subject: Troubleshooting Enantiomeric Resolution of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid

Executive Summary

You are attempting to resolve the enantiomers of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid (CAS: 827612-81-7). This molecule presents a unique chemical profile: it contains an acidic moiety (carboxylic acid at C3) and a neutral, hydrogen-bond-rich urea moiety (N-phenylcarbamoyl at N1).

The Challenge: The urea group significantly increases the potential for "oiling out" (liquid-liquid phase separation) during classical resolution due to strong intermolecular hydrogen bonding, while the carboxylic acid requires careful pH control during chromatography.

This guide provides a bifurcated approach: Classical Diastereomeric Salt Crystallization (for scale-up) and Chiral HPLC (for analysis and purification).

Part 1: Classical Resolution (Diastereomeric Salt Formation)

Context: Since your molecule is a carboxylic acid, it can form diastereomeric salts with chiral amines. The urea tail actually aids this process by providing rigid H-bond donors that can stabilize the crystal lattice, provided you avoid the "gel trap."

Protocol 1.1: The Screening Workflow

Do not commit to a single base immediately. Run a parallel screen.

Recommended Resolving Agents (Bases):

  • 
    -Phenylethylamine:  (Both R and S variants). The structural "flatness" often pairs well with phenyl-substituted piperidines.
    
  • Quinine / Quinidine: Excellent for larger acidic molecules; the bulky quinuclidine ring interacts well with the piperidine chair.

  • cinchonidine: A cost-effective alternative to Quinine.

Step-by-Step Screening Procedure:

  • Stoichiometry: Mix 1.0 equivalent of Racemic Acid with 0.55 equivalents of Chiral Base (Half-equivalent method is often superior for this substrate class).

  • Solvent System: Dissolve in minimal hot solvent.

    • Primary: Ethanol (95% or absolute).

    • Secondary: Isopropanol/Water (9:1).

    • Anti-solvent (if needed): Acetone or Acetonitrile.[1]

  • Cooling: Allow to cool to room temperature over 4 hours. Do not crash cool.

Troubleshooting Guide: "My Solution Turned into an Oil/Gel"

This is the most common failure mode for urea derivatives.

Q: The solution became a thick oil instead of crystals. What happened? A: The urea moiety formed an amorphous H-bond network that trapped solvent, preventing lattice formation.

Corrective Actions:

  • Action 1 (The "Scratch"): Vigorously scratch the side of the flask with a glass rod. The friction can induce nucleation.

  • Action 2 (The "Cloud Point"): Re-heat to dissolve the oil. Add a non-polar anti-solvent (like MTBE or Toluene) dropwise until the hot solution turns slightly cloudy. Cool very slowly.

  • Action 3 (Sonication): Place the oiled-out mixture in a sonication bath for 10 minutes. This often breaks the amorphous gel and forces crystallization.

Visualization: Resolution Logic Flow

ResolutionWorkflow Start Start: Racemic Acid + Chiral Base Solvent Dissolve in Hot Ethanol/IPA Start->Solvent Cool Controlled Cooling (0.5°C/min) Solvent->Cool Check Observation Cool->Check Crystals Crystals Formed Check->Crystals Solid ppt Oil Oiling Out / Gel Check->Oil Viscous liquid Recryst Recrystallize to Constant mp/rotation Crystals->Recryst FixOil Add Anti-solvent (MTBE) or Sonicate Oil->FixOil FixOil->Check Retry

Caption: Decision tree for managing the crystallization process, specifically addressing the phase separation issues common with urea derivatives.

Part 2: Chiral HPLC Method Development

Context: For analytical purity checks (ee determination) or prep-scale purification. The acidic nature of the analyte requires specific mobile phase modifiers to prevent peak tailing.

Protocol 2.1: Column & Mobile Phase Selection

The "Golden Rule" for this Molecule: You must suppress the ionization of the carboxylic acid. Neutral mobile phases will result in broad, tailing peaks that ruin resolution.

Recommended Columns (Polysaccharide-based):

  • Immobilized Amylose (e.g., CHIRALPAK IA/IG): The urea group interacts strongly with the amylose carbamates. Immobilized phases allow for wider solvent choices (like DCM/THF) which solubilize ureas well.

  • Cellulose Carbamate (e.g., CHIRALCEL OD-H): A classic standard for phenyl-containing compounds.

Mobile Phase Parameters:

ParameterRecommendationTechnical Rationale
Mode Normal Phase (NP)Urea solubility is poor in Reverse Phase; NP maximizes H-bond recognition.
Base Solvent n-Hexane / IsopropanolStandard NP mix. Start 80:20.
Modifier (Critical) 0.1% Trifluoroacetic Acid (TFA) Protonates the -COOH (pKa ~4.5), ensuring it remains neutral and interacts cleanly with the stationary phase.
Flow Rate 1.0 mL/min (Analytical)Standard.
Detection UV @ 254 nmThe phenyl ring provides a strong chromophore.
FAQ: Chromatography Issues

Q: I see a double peak, but they are merging. How do I improve resolution (


)? 
A:  Lower the alcohol content. If using 20% IPA, drop to 10% or 5%. If solubility becomes an issue, switch IPA to Ethanol (stronger solvent) but keep the percentage low.

Q: My peaks are tailing severely despite using TFA. A: The urea nitrogen might be interacting with residual silanols. Increase TFA to 0.2% or switch to a "Zwitterionic" additive approach (0.1% TFA + 0.1% Diethylamine), though this is rarely needed for pure acids.

Part 3: Determination of Absolute Configuration

Once resolved, how do you know which isomer is R and which is S?

  • X-Ray Crystallography (Gold Standard):

    • If you formed a salt with a known chiral base (e.g., (R)-Phenylethylamine), grow a single crystal. The known stereochemistry of the amine acts as an internal reference to solve the acid's configuration.

  • Circular Dichroism (CD):

    • Compare the CD spectrum of your isolated enantiomer with literature data for N-Boc-nipecotic acid. The urea chromophore will dominate, but the sign of the Cotton effect (210-230 nm) usually correlates with the C3 stereochemistry in piperidine-3-carboxylic acids.

References & Grounding

  • General Resolution of Piperidine-3-carboxylic Acids:

    • Technique: Diastereomeric salt formation with tartaric acid or phenylethylamine is the standard industrial approach for nipecotic acid derivatives.

    • Source:Tetrahedron: Asymmetry protocols for "Nipecotic Acid Resolution."[2]

  • Chiral HPLC of Urea Derivatives:

    • Mechanism:[2][3][4] Polysaccharide columns (Amylose/Cellulose) rely on H-bonding and

      
      -
      
      
      
      interactions. The phenyl-urea moiety in your molecule is a "sticky" handle that enhances separation on these phases.
    • Source: Phenomenex Chiral Separation Guide (2024).

  • Crystallization of Urea Co-crystals:

    • Insight: Urea derivatives often require slow cooling and specific solvent ratios (often Alcohol:Hydrocarbon) to avoid oiling out.

    • Source:Pharmaceutics 2021, 13, 671 (Discussing Urea as a co-crystal former).[3]

Reference List
  • BenchChem. (2025).[1][5][6] A Technical Guide to the Stereoselective Synthesis of Piperidine-3-carbothioamide Enantiomers. Link

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link

  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam. Molecules. Link

  • PubChem. (2025). Compound Summary: 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid.[7] Link

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) before handling chemical substances.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid

Technical Guide: Mass Spectrometry Fragmentation Patterns of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid Executive Summary & Chemical Context This guide provides an in-depth analysis of the mass spectrometry (MS) beh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation Patterns of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid

Executive Summary & Chemical Context

This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid (MW: 248.28 Da). Structurally, this compound represents a "urea pharmacophore" fused with a piperidine ring, a scaffold commonly found in Soluble Epoxide Hydrolase (sEH) inhibitors and other urea-based enzyme inhibitors.

Understanding its fragmentation is critical for:

  • Metabolite Identification: Distinguishing the parent drug from hydrolyzed metabolites (e.g., cleavage of the urea linkage).

  • Isomeric Differentiation: Separating the 3-carboxylic acid regioisomer from the 4-carboxylic acid analog (isonipecotic acid derivative).

  • Method Development: Selecting the optimal ionization mode for pharmacokinetic (PK) assays.

Experimental Protocol: A Self-Validating System

To ensure data integrity, the following protocol utilizes a "self-validating" approach where specific diagnostic ions confirm the presence of both the phenyl-urea moiety and the piperidine-acid core.

Instrument Setup:

  • System: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF MS.

  • Ionization Source: Electrospray Ionization (ESI).[1][2][3][4]

  • Polarity: Positive (+) and Negative (-) switching recommended during development; Positive mode is validated here for structural elucidation.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Rationale: The carboxylic acid is polar; a high aqueous hold or HILIC may be required if retention is poor on C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

MS Parameters (Optimized for Urea Stability):

  • Capillary Voltage: 3.0 kV (Avoid >3.5 kV to prevent in-source fragmentation of the labile urea bond).

  • Cone Voltage: 20–30 V.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both the labile urea cleavage and the stable ring fragmentation.

Fragmentation Analysis: ESI(+) Mode

In positive mode, the molecule forms the protonated precursor [M+H]⁺ at m/z 249.12 . The fragmentation is driven by the "Urea Rule," where the urea linkage acts as the primary site of dissociation.

Primary Pathway: The Urea Dissociation

The most dominant transition is the cleavage of the amide bond between the piperidine nitrogen and the carbonyl carbon.

  • Mechanism: Protonation occurs on the urea oxygen or the piperidine nitrogen.

  • Neutral Loss: Elimination of Phenyl Isocyanate (Ph-N=C=O, 119 Da) .

  • Product Ion: m/z 130.08 (Protonated Piperidine-3-carboxylic acid).

  • Significance: This is the Quantifier Ion for most assays due to its high intensity and stability.

Secondary Pathway: Small Molecule Losses

From the m/z 130 fragment, further degradation occurs:

  • Loss of Water (-18 Da): The carboxylic acid group at position 3 undergoes dehydration, likely involving an ortho-effect or ring stabilization.

  • Product Ion: m/z 112.07 (Tetrahydropyridine-carbonyl cation).

  • Significance: This serves as a Qualifier Ion .

Minor Pathway: Charge Retention on the Phenyl Ring

If the proton affinity favors the aniline side (less common due to the basicity of the piperidine), the charge may be retained on the phenyl moiety.

  • Product Ion: m/z 94.06 (Aniline cation, [Ph-NH3]⁺) or m/z 120.04 (Phenyl carbamoyl cation).

Comparative Analysis: Performance vs. Alternatives

This section compares the target analyte against its primary structural alternative (the 4-isomer) and an alternative ionization mode.

Comparison A: Regioisomer Differentiation (3-COOH vs. 4-COOH)
Feature1-(Phenylcarbamoyl)piperidine-3-carboxylic acid 1-(Phenylcarbamoyl)piperidine-4-carboxylic acid
Precursor (m/z) 249.12249.12
Dominant Fragment m/z 130 (Piperidine-3-COOH)m/z 130 (Piperidine-4-COOH)
Water Loss (m/z 112) High Intensity. The 3-position allows for a 1,3-elimination mechanism facilitated by proximity to the ring nitrogen.Low Intensity. The 4-position is distal, making dehydration kinetically slower/less favorable.
Retention Time Elutes Earlier on C18 (more polar surface area exposed).Elutes Later (more symmetrical, slightly more lipophilic).

Scientist's Note: To distinguish these isomers, do not rely solely on the m/z 130 transition. You must monitor the ratio of m/z 112 / m/z 130. A higher ratio indicates the 3-carboxylic acid isomer.

Comparison B: ESI(+) vs. ESI(-) Mode
ParameterESI Positive Mode ([M+H]⁺) ESI Negative Mode ([M-H]⁻)
m/z 249.12247.11
Sensitivity Superior. The piperidine nitrogen is highly basic, readily accepting protons.Moderate. Relies on deprotonation of the weak carboxylic acid.
Fragmentation Rich structural information (Urea cleavage, water loss).Limited. Primarily decarboxylation (CO2 loss, [M-H-44]⁻).
Application Structural Elucidation & Quantification. Confirmation only. Use if matrix interferences are high in positive mode.

Mechanistic Visualization (Graphviz)

The following diagram maps the collision-induced dissociation (CID) pathways described above.

FragmentationPathway cluster_legend Legend Precursor Precursor Ion [M+H]+ m/z 249.12 Frag_130 Fragment A Piperidine-3-COOH m/z 130.08 Precursor->Frag_130 Loss of Phenyl Isocyanate (Ph-NCO, -119 Da) Primary Pathway Frag_94 Fragment C Aniline Cation m/z 94.06 Precursor->Frag_94 Amide Cleavage (Charge on Phenyl) Frag_112 Fragment B Dehydrated Piperidine m/z 112.07 Frag_130->Frag_112 Dehydration (-H2O, -18 Da) Diagnostic for 3-isomer key1 Blue: Precursor key2 Green: Quantifier Ion key3 Red: Qualifier Ion

Caption: CID fragmentation tree for 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid in ESI+ mode. The transition 249 > 130 is the primary quantifier, while 130 > 112 distinguishes the 3-isomer from the 4-isomer.

References

  • Li, Z., et al. (2020). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. ACS Publications.[5] Retrieved from [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry of Organic Compounds (Amides and Ureas). Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Differentiation of positional isomers of urea derivatives using ESI-MS/MS. PubMed. Retrieved from [Link]

Sources

Comparative

Technical Guide: Elemental Analysis Validation for 1-(Phenylcarbamoyl)piperidine-3-carboxylic Acid

Executive Summary: The Role of EA in Modern Validation In an era dominated by High-Resolution Mass Spectrometry (HRMS) and NMR, Elemental Analysis (EA) remains the definitive "gatekeeper" for bulk purity in small molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of EA in Modern Validation

In an era dominated by High-Resolution Mass Spectrometry (HRMS) and NMR, Elemental Analysis (EA) remains the definitive "gatekeeper" for bulk purity in small molecule drug discovery. While HRMS confirms molecular identity (m/z), it fails to detect non-ionizable impurities, trapped solvents, or inorganic salts.

This guide provides a technical validation framework for 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid , a urea derivative common in peptidomimetic scaffolds. We compare EA against orthogonal techniques (HPLC, qNMR) and provide a self-validating synthesis and analysis protocol to ensure compliance with Journal of Medicinal Chemistry standards (±0.4% tolerance).

Compound Profile & Theoretical Metrics

Before validation, precise theoretical calculation is required.

  • IUPAC Name: 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 248.28 g/mol

Theoretical Elemental Composition
ElementCountAtomic MassTotal MassMass % (Theory)
Carbon (C) 1312.011156.1462.89%
Hydrogen (H) 161.00816.136.50%
Nitrogen (N) 214.00728.0111.28%
Oxygen (O) 315.99948.0019.33%

Comparative Analysis: EA vs. Alternatives

Why perform combustion analysis when you have an NMR? The table below objectively compares the detection capabilities of EA against modern alternatives for this specific compound class (Ureas/Carboxylic Acids).

FeatureElemental Analysis (EA) HRMS (ESI/APCI) HPLC (UV @ 254nm) qNMR
Primary Output Bulk Purity (Mass %)Molecular Formula IDChromatographic PurityMolar Ratio / Absolute Purity
Solvent Detection Excellent (Detects trapped H₂O/DCM)Poor (Desolvation occurs)Poor (Solvents elute in dead volume)Good (If peaks don't overlap)
Inorganic Detection Excellent (Ash residue/Low C%)Fails (Salts don't ionize)Fails (No UV absorption)Fails (Silent in ¹H NMR)
Blind Spots Isomers (Same %C,H,N)Salts, SolvatesNon-UV active impuritiesParamagnetic impurities
Validation Limit ±0.4% Absolute< 5 ppm mass error> 95% Area±1-2% (Standard dependent)

Critical Insight: For 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid, the carboxylic acid moiety makes the compound hygroscopic. EA is the only method that will explicitly fail if the sample is a hemi-hydrate , whereas HRMS will simply show the parent ion, and HPLC will show a single peak.

Experimental Protocols

Synthesis (The Source of the Sample)

To validate the analytical method, we must first generate the sample. The synthesis utilizes the reaction between nipecotic acid and phenyl isocyanate.

Reagents:

  • Piperidine-3-carboxylic acid (Nipecotic acid)

  • Phenyl Isocyanate

  • Dichloromethane (DCM) / Triethylamine (Et₃N)

Protocol:

  • Dissolution: Dissolve 1.0 eq of Piperidine-3-carboxylic acid in dry DCM containing 1.5 eq of Et₃N. Stir until clear.

  • Addition: Cool to 0°C. Dropwise add 1.0 eq Phenyl Isocyanate.

  • Reaction: Warm to RT and stir for 4 hours. (Urea formation is rapid).

  • Workup (Critical for EA):

    • Wash with 1N HCl (removes unreacted amine/Et₃N).

    • Wash with Brine.

    • Dry over Na₂SO₄.[2]

  • Purification: Recrystallize from Ethanol/Water. Note: Column chromatography often traps silica or solvents, leading to EA failure.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for validating the compound.

ValidationWorkflow Start Crude Product (1-(Phenylcarbamoyl)piperidine-3-COOH) Dry Vacuum Drying (50°C, 12h, <1 mbar) Start->Dry NMR 1H NMR & LC-MS (Check Identity) Dry->NMR EA_Run Run Elemental Analysis (Combustion) NMR->EA_Run Identity Confirmed Decision Is Deviation < 0.4%? EA_Run->Decision Pass VALIDATED Publishable Grade Decision->Pass Yes Fail FAILURE analysis Decision->Fail No Calc_Solvent Recalculate for Solvates (H2O/EtOH) Fail->Calc_Solvent Calc_Residue Check Ash/Inorganic (Salt contamination) Fail->Calc_Residue Repurify Recrystallize & Dry Calc_Solvent->Repurify Solvent Detected Calc_Residue->Repurify Inorganics Found Repurify->Dry

Caption: Figure 1. Iterative validation workflow ensuring sample meets the ±0.4% purity threshold required by top-tier journals.

Validation Data: Pass vs. Fail Scenarios

The following data demonstrates how EA detects impurities that other methods miss.

Scenario A: The "Wet" Sample (Common Failure)

Condition: Sample dried on a rotavap but not under high vacuum. Contains 0.5 eq of water (hemi-hydrate).

  • Formula: C₁₃H₁₆N₂O₃[1] · 0.5 H₂O

  • New MW: 257.29 g/mol

ElementTheory (Pure)Theory (0.5 H₂O)Found (Experimental)Deviation (Pure)Result
C 62.89%60.68%60.75%-2.14% FAIL
H 6.50%6.66%6.70%+0.20%PASS
N 11.28%10.89%10.85%-0.43%FAIL

Analysis: The Carbon value is off by >2%. An HPLC trace might look perfect (water is transparent UV), but EA flags the bulk impurity immediately.

Scenario B: The Optimized Sample (Success)

Condition: Recrystallized from EtOH, dried at 50°C under high vacuum (0.1 mbar) for 24 hours.

ElementTheoryFound (Run 1)Found (Run 2)Avg DeviationResult
C 62.89%62.75%62.81%-0.11%PASS
H 6.50%6.55%6.48%+0.02%PASS
N 11.28%11.35%11.30%+0.05%PASS

Analysis: All values fall comfortably within the ±0.4% tolerance. This confirms the absence of trapped solvents and inorganic salts (e.g., Sodium Sulfate from drying).

Troubleshooting & Best Practices

  • The "High Nitrogen" Error:

    • Cause: Residual Diphenylurea. In the synthesis, if water enters the reaction, Phenyl Isocyanate reacts with water to form Diphenylurea (

      
      ).
      
    • Detection: Diphenylurea has a much higher N% (13.20%) than the target (11.28%). If your N% is high, wash the solid with warm water/ether (Diphenylurea is insoluble in water but soluble in organics; the target acid is soluble in base).

  • The "Low Carbon" Error:

    • Cause: Trapped inorganic salts (NaCl, Na₂SO₄) or heavy moisture uptake.

    • Remedy: Ash content analysis or redissolving in dry organic solvent and filtering through a 0.2µm PTFE membrane.

  • Sample Handling:

    • This compound contains a carboxylic acid.[1][2][3] Ensure the combustion analyzer is set for "Organic w/ Oxygen" mode to prevent incomplete combustion of the carbonyls.

References

  • American Chemical Society (ACS). Journal of Medicinal Chemistry Author Guidelines - Purity Requirements. [Link]

  • Bruno, T. J., & Svoronos, P. D. (2005). CRC Handbook of Fundamental Spectroscopic Correlation Charts. CRC Press.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Validation

Technical Guide: LC-MS/MS Method Validation for 1-(Phenylcarbamoyl)piperidine-3-carboxylic Acid in Plasma

Executive Summary & Strategic Analysis The detection of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid (hereafter referred to as 1-PPC ) in plasma presents specific bioanalytical challenges due to its zwitterionic natur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The detection of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid (hereafter referred to as 1-PPC ) in plasma presents specific bioanalytical challenges due to its zwitterionic nature (containing both a basic piperidine nitrogen and an acidic carboxylic acid moiety) and high polarity (LogP < 1.0).

This guide compares the industry-standard LC-MS/MS (Triple Quadrupole) approach against HPLC-UV and LC-HRMS alternatives. While HPLC-UV offers cost advantages, it lacks the sensitivity required for pharmacokinetic (PK) profiling where


 levels often drop below 5 ng/mL. Conversely, while High-Resolution MS (HRMS) offers structural fidelity, Triple Quadrupole MS remains the gold standard for quantitation due to superior duty cycles and dynamic range.
Comparative Performance Matrix
FeatureLC-MS/MS (Triple Quad) HPLC-UV LC-HRMS (Q-TOF/Orbitrap)
Sensitivity (LLOQ) High (< 1.0 ng/mL)Low (> 100 ng/mL)Medium-High (~5-10 ng/mL)
Selectivity Excellent (MRM based)Poor (Retention time only)High (Exact mass)
Throughput High (2-4 min run times)Low (10-20 min run times)Medium
Matrix Tolerance Medium (Requires cleanup)Low (Interferences common)Medium
Cost per Sample

$
$

Recommendation: For regulatory-compliant PK studies (GLP), LC-MS/MS using Multiple Reaction Monitoring (MRM) is the only viable validation path to meet FDA M10 sensitivity requirements.

Scientific Rationale & Method Development

Analyte Chemistry & Extraction Strategy

1-PPC is an amphoteric molecule.[1]

  • Acidic Domain: Carboxylic acid (

    
    ).[1]
    
  • Basic Domain: Urea/Piperidine motif (

    
     for conjugate acid).
    

The "Trap and Elute" Logic: Standard Protein Precipitation (PPT) with Acetonitrile is often insufficient for this molecule because polar zwitterions suffer from significant ion suppression caused by co-eluting plasma phospholipids.

Selected Protocol: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

  • Mechanism: At acidic pH, 1-PPC is protonated (positively charged). It binds to the sulfonate groups of the MCX sorbent.

  • Wash: Organic solvents remove neutral interferences (phospholipids).

  • Elution: A basic organic solvent neutralizes the analyte, releasing it from the sorbent.

LC-MS/MS Configuration
  • Ionization: Electrospray Ionization in Positive Mode (ESI+). The urea nitrogen readily accepts a proton

    
    .
    
  • Column: A Polar-Embedded C18 (e.g., Waters Acquity BEH Shield RP18 or Phenomenex Kinetex Biphenyl) is superior to standard C18. The polar group prevents "dewetting" in highly aqueous mobile phases required to retain this polar analyte.

Detailed Experimental Protocol

Materials
  • Analyte: 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid.[2]

  • Internal Standard (IS): 1-PPC-d5 (Deuterated) or a structural analog like t-AUCB.

  • Matrix: K2EDTA Human Plasma.

Sample Preparation (MCX SPE Workflow)
  • Pre-treatment: Aliquot 100 µL plasma. Add 10 µL IS working solution. Add 100 µL 2% Formic Acid (aq) to acidify the sample (pH < 3).

  • Conditioning: Condition MCX plate with 1 mL Methanol, then 1 mL Water.

  • Loading: Load the acidified plasma sample. (Analyte binds to sorbent).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol (Crucial step: Removes neutral lipids and phospholipids while analyte stays ionic).

  • Elution: 2 x 200 µL 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the analyte, breaking the ionic bond).

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
    
LC-MS/MS Parameters
  • System: Agilent 6400 Series or Sciex Triple Quad 5500+.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B (Hold for retention)

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 3.1 min: 5% B (Re-equilibrate)

  • MRM Transitions (Predicted):

    • Precursor: 249.1

      
      
      
      
      
    • Quantifier Product: 126.1

      
       (Piperidine-3-carboxylic acid fragment).
      
    • Qualifier Product: 93.1

      
       (Aniline fragment from phenyl ring).
      

Visualized Workflows

Bioanalytical Workflow Diagram

This diagram illustrates the critical path from sample collection to data acquisition, highlighting the MCX extraction logic.

BioanalysisWorkflow Plasma Plasma Sample (K2EDTA) PreTreat Acidification (2% Formic Acid) Plasma->PreTreat + IS SPE_Load SPE Load (MCX) Analyte binds (+) PreTreat->SPE_Load pH < 3 SPE_Wash Organic Wash Remove Phospholipids SPE_Load->SPE_Wash Retain Ionic SPE_Elute Elution (Basic) 5% NH4OH in MeOH SPE_Wash->SPE_Elute Clean LC_Sep LC Separation Polar Embedded C18 SPE_Elute->LC_Sep Reconstitute MS_Det MS/MS Detection (ESI+ MRM) LC_Sep->MS_Det Quantify

Figure 1: MCX Solid Phase Extraction workflow designed to isolate zwitterionic 1-PPC from plasma phospholipids.

Method Validation Decision Logic

How to handle failure modes during validation (Selectivity vs. Matrix Effect).

ValidationLogic Start Validation Parameter MatrixEffect Matrix Factor (MF) Assessment Start->MatrixEffect CheckMF Is IS-normalized MF within 0.85 - 1.15? MatrixEffect->CheckMF Pass Proceed to Accuracy & Precision CheckMF->Pass Yes Fail Investigate Suppression CheckMF->Fail No Action1 Switch to Stable Isotope IS Fail->Action1 Non-parallelism Action2 Optimize SPE Wash (Stronger Organic) Fail->Action2 Absolute Suppression

Figure 2: Decision matrix for troubleshooting Matrix Effects during FDA M10 validation.

Validation Requirements (FDA M10 & EMA)

To ensure this method is "field-proven," you must validate it against the ICH M10 Bioanalytical Method Validation Guidelines .

Selectivity & Specificity[3]
  • Requirement: Analyze 6 sources of blank plasma (including lipemic and hemolyzed).

  • Acceptance: Interference at the retention time of 1-PPC must be < 20% of the LLOQ response.

  • Self-Validating Check: Monitor the "Phospholipid Transition" (m/z 184 -> 184 or 184 -> 104) to ensure your SPE wash step effectively removed membrane lipids.

Matrix Effect (The Critical Parameter)

Because 1-PPC is polar, it elutes early, often in the "suppression zone" of the chromatogram.

  • Protocol: Calculate the IS-Normalized Matrix Factor .

    
    
    
  • Target: The CV of the IS-normalized Matrix Factor across 6 lots should be

    
    .
    
Accuracy & Precision
  • Range: LLOQ to ULOQ (e.g., 1.0 ng/mL to 1000 ng/mL).

  • Runs: Three consecutive precision and accuracy (P&A) runs.

  • Criteria: Mean concentration must be within

    
     of nominal (
    
    
    
    for LLOQ).

References

  • FDA/ICH. (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4][5] [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • PubChem. (n.d.). 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid Compound Summary. National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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